Product packaging for 5-Bromo-N-ethylnicotinamide(Cat. No.:CAS No. 173999-48-9)

5-Bromo-N-ethylnicotinamide

Cat. No.: B064916
CAS No.: 173999-48-9
M. Wt: 229.07 g/mol
InChI Key: LBNZQARQDQMTGO-UHFFFAOYSA-N
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Description

5-Bromo-N-ethylnicotinamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O B064916 5-Bromo-N-ethylnicotinamide CAS No. 173999-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-ethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNZQARQDQMTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622012
Record name 5-Bromo-N-ethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173999-48-9
Record name 5-Bromo-N-ethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 5-Bromo-N-ethylnicotinamide, a key building block in pharmaceutical and medicinal chemistry. This document details the synthesis of the requisite precursor, 5-bromonicotinic acid, and subsequently elaborates on two principal pathways for the synthesis of the target compound: direct amidation using a coupling agent and a two-step process via an acyl chloride intermediate.

Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are provided to facilitate practical application and comparison of the methodologies.

Synthesis of the Precursor: 5-Bromonicotinic Acid

The common and efficient synthesis of this compound begins with the preparation of its precursor, 5-bromonicotinic acid, through the direct bromination of nicotinic acid.

Experimental Protocol: Bromination of Nicotinic Acid

This protocol outlines the synthesis of 5-bromonicotinic acid using thionyl chloride and bromine with an iron catalyst.[1][2]

Reagents:

  • Nicotinic Acid

  • Thionyl Chloride (SOCl₂)

  • Bromine (Br₂)

  • Powdered Iron (catalyst)

  • 4N Sodium Hydroxide (NaOH) solution

  • Ice water

  • Isopropyl alcohol (for recrystallization)

Procedure:

  • To a suitable reaction vessel, add nicotinic acid (50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and powdered iron (1 g, 2% by weight of nicotinic acid).[1]

  • Heat the mixture to 70°C with stirring.

  • Slowly add bromine (40 ml, 0.78 mol) dropwise over 2 hours.

  • Reflux the reaction mixture for 6 hours with continuous stirring.

  • After reflux, distill off the excess bromine and thionyl chloride.

  • Cool the residue to 0°C and cautiously add a cooled 4N sodium hydroxide solution until the pH of the reaction mixture reaches approximately 3.

  • Collect the resulting precipitate of 5-bromonicotinic acid by suction filtration and wash it with ice water (100 ml).

  • The crude product can be further purified by recrystallization from isopropyl alcohol to yield pure 5-bromonicotinic acid.

Quantitative Data for 5-Bromonicotinic Acid Synthesis
ParameterValueReference
Yield90-93%[3]
Melting Point182°C[3]
Purity (by GLC)100%[3]

Synthesis of this compound

Two primary methods for the synthesis of this compound from 5-bromonicotinic acid are detailed below.

Method 1: Direct Amidation using a Coupling Agent

This method involves the direct coupling of 5-bromonicotinic acid and ethylamine using 1,1'-Carbonyldiimidazole (CDI) as a coupling agent.

The following protocol is adapted from patent literature describing the synthesis of 5-bromo-N-ethyl-nicotinamide.

Reagents:

  • 5-Bromonicotinic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ethylamine solution (in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 5-bromonicotinic acid (2 kg, 9.9 mol) in THF (19 L) and cool the solution to 0°C.

  • Add 1,1'-Carbonyldiimidazole (1.76 kg, 10.9 mol) over a period of 30 minutes.

  • Allow the reaction mixture to warm to ambient temperature and stir for an additional 2 hours.

  • Cool the reaction solution to -10°C.

  • Add an ethylamine solution in THF (6.5 L, 13 mol) over 20 minutes, ensuring the temperature does not exceed 15°C.

  • Allow the reaction to warm to ambient temperature and stir overnight.

  • Concentrate the reaction solution until a solid precipitates (to a volume of approximately 4 L).

  • Further purification can be achieved by standard chromatographic techniques or recrystallization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 5-Bromonicotinic Acid D Activation with CDI in THF at 0°C to ambient temperature A->D B Ethylamine E Addition of Ethylamine at -10°C to ambient temperature B->E C 1,1'-Carbonyldiimidazole (CDI) C->D D->E F Concentration of the reaction mixture E->F G Purification (Chromatography/Recrystallization) F->G H This compound G->H G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Work-up & Purification A 5-Bromonicotinic Acid C Reaction at Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 5-Bromonicotinoyl Chloride (crude) C->D G Reaction in DCM at 0°C to RT D->G E Ethylamine E->G F Triethylamine F->G H Aqueous Wash G->H I Purification (Chromatography/Recrystallization) H->I J This compound I->J

References

5-Bromo-N-ethylnicotinamide molecular structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

Regrettably, a comprehensive molecular structure analysis and in-depth technical guide for 5-Bromo-N-ethylnicotinamide cannot be fully generated at this time. Despite extensive searches of chemical databases and scientific literature, there is a significant lack of published experimental data for this specific compound. Key information required for a detailed analysis, such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, mass spectrometry, and biological activity studies, is not publicly available.

This document, therefore, serves to provide the foundational information that has been gathered and outlines the methodologies that would be employed for a complete analysis, should the data become available.

Molecular Identity and Basic Properties

Based on its chemical name and structure, the following information can be provided for this compound.

PropertyValue
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.07 g/mol
CAS Number 173999-48-9
Synonyms 5-Bromo-N-ethylpyridine-3-carboxamide
Calculated Density 1.471 g/cm³[1]
Calculated Boiling Point 343.92 °C at 760 mmHg[1]

Molecular Structure

The fundamental structure of this compound consists of a pyridine ring brominated at the 5-position, with an N-ethyl carboxamide group at the 3-position.

Caption: 2D Molecular Structure of this compound.

Hypothetical Experimental Protocols

While no specific experimental data for this compound has been found, the following are standard methodologies that would be used for its characterization.

Synthesis and Purification

A plausible synthetic route would involve the amidation of 5-bromonicotinic acid with ethylamine.

synthesis_workflow start 5-Bromonicotinic Acid + Ethylamine step1 Coupling Agent (e.g., DCC/DMAP) in an inert solvent (e.g., DCM) start->step1 step2 Reaction at room temperature step1->step2 step3 Aqueous work-up and extraction step2->step3 step4 Purification by column chromatography or recrystallization step3->step4 product This compound step4->product

Caption: General workflow for the synthesis of this compound.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the chemical environment of the hydrogen atoms, confirming the presence of the ethyl group and the protons on the pyridine ring.

    • ¹³C NMR: Would be used to determine the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Would be employed to establish the connectivity between atoms and definitively assign all proton and carbon signals.

  • Infrared (IR) Spectroscopy:

    • Would be used to identify characteristic functional groups. Expected peaks would include N-H stretching and bending, C=O (amide I) stretching, and C-Br stretching vibrations.

  • Mass Spectrometry (MS):

    • Would be used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass. Fragmentation patterns would help to confirm the structure.

  • X-ray Crystallography:

    • If a suitable single crystal can be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Potential Biological Activity

While no biological data exists for this compound, research on related halogenated nicotinamide derivatives suggests potential for various biological activities. These include:

  • Antimicrobial and Antifungal Activity: Many nicotinamide derivatives have been investigated for their efficacy against various bacterial and fungal strains.[2]

  • Enzyme Inhibition: Nicotinamide analogs are known to inhibit various enzymes. For example, some derivatives act as inhibitors of succinate dehydrogenase, which could lead to fungicidal activity.[3]

  • Anti-inflammatory and Cytotoxic Effects: Other nicotinamide derivatives have shown potential as anti-inflammatory agents or have been evaluated for their cytotoxic effects against cancer cell lines.

Further research, including in vitro and in vivo studies, would be necessary to determine if this compound possesses any of these activities.

Conclusion

This compound is a chemical entity for which basic identifying information is available. However, a comprehensive understanding of its molecular structure, properties, and biological function is hampered by the absence of published experimental research. The protocols and potential activities described herein are based on established chemical principles and studies of analogous compounds. Definitive characterization and an in-depth technical guide await dedicated experimental investigation of this molecule.

References

5-Bromo-N-ethylnicotinamide: An Uncharted Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a chemical entity, a comprehensive, in-depth understanding of the mechanism of action for 5-Bromo-N-ethylnicotinamide remains largely uncharacterized in publicly available scientific literature. As a derivative of nicotinamide, a form of vitamin B3, its biological activities are presumed to be linked to the vast and complex landscape of NAD+ metabolism. However, specific molecular targets, quantitative biological data, and detailed signaling pathways for this particular compound have not been sufficiently elucidated to construct a detailed technical guide.

Based on its chemical structure, this compound is a halogenated derivative of N-ethylnicotinamide. The nicotinamide moiety is a well-established pharmacophore that interacts with a variety of enzymes central to cellular metabolism and signaling. The presence of a bromine atom at the 5-position and an ethyl group on the amide nitrogen introduces modifications that could potentially alter its binding affinity, selectivity, and pharmacokinetic properties compared to its parent compound, nicotinamide.

Plausible, Yet Unconfirmed, Biological Targets

Drawing parallels from structurally related nicotinamide derivatives, several key enzyme families emerge as plausible, albeit unconfirmed, targets for this compound. These include:

  • Poly(ADP-ribose) Polymerases (PARPs): Nicotinamide is a known inhibitor of PARP enzymes, which play a critical role in DNA repair and cell death pathways. It is conceivable that this compound could also exhibit inhibitory activity against PARPs. The bromination and N-ethylation may influence its potency and selectivity towards different PARP isoforms.

  • Sirtuins (SIRTs): These NAD+-dependent deacetylases are key regulators of metabolism, inflammation, and aging. Nicotinamide acts as a feedback inhibitor of sirtuins. This compound might function as a modulator of sirtuin activity, although the specific nature of this interaction (inhibition or activation) would require experimental validation.

  • Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a critical target for modulating cellular NAD+ levels. While some nicotinamide analogs can affect this pathway, it is unknown if this compound interacts with NAMPT.

  • Other NAD+-utilizing Enzymes: The nicotinamide core structure is recognized by a wide range of enzymes. Therefore, other potential targets could include CD38 and other ADP-ribosyl cyclases.

The Path Forward: A Need for Experimental Characterization

To delineate the precise mechanism of action of this compound, a systematic and rigorous experimental approach is necessary. The following experimental workflows would be essential to move from hypothetical targets to a validated mechanism of action.

Initial Target Screening and Validation

A logical first step would involve screening this compound against a panel of known nicotinamide-binding proteins to identify potential primary targets.

G cluster_screening Initial Target Screening Compound This compound Enzyme_Panel Panel of Purified Enzymes (PARPs, Sirtuins, NAMPT, etc.) Compound->Enzyme_Panel Incubation Binding_Assay Biochemical/Biophysical Binding Assays (e.g., SPR, ITC, FP) Enzyme_Panel->Binding_Assay Measurement Hit_Identification Identification of Primary Binding Partners ('Hits') Binding_Assay->Hit_Identification

Caption: A generalized workflow for the initial identification of molecular targets for this compound.

Elucidating Downstream Cellular Effects

Following the identification of primary molecular targets, subsequent cell-based assays would be crucial to understand the functional consequences of this interaction within a biological context.

G cluster_cellular_assays Cellular Pathway Analysis Cell_Culture Relevant Cell Lines Treatment Treatment with This compound Cell_Culture->Treatment Signaling_Analysis Analysis of Downstream Signaling Pathways (e.g., Western Blot for p53, measurement of NAD+ levels) Treatment->Signaling_Analysis Functional_Outcomes Assessment of Cellular Phenotypes (e.g., Cell Viability, Apoptosis, DNA Damage Repair) Signaling_Analysis->Functional_Outcomes

Caption: A conceptual workflow for investigating the cellular effects of this compound after target identification.

Conclusion

5-Bromo-N-ethylnicotinamide biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 5-Bromo-N-ethylnicotinamide and Related Nicotinamide Derivatives

Introduction

This compound is a synthetic derivative of nicotinamide, a form of vitamin B3. The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor for enzymes involved in a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling. Consequently, synthetic derivatives of nicotinamide are of significant interest to researchers and drug development professionals for their potential to modulate the activity of NAD+-dependent enzymes and other biological targets.

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon data from structurally related compounds to infer its likely mechanisms of action and therapeutic potential. Due to the limited publicly available data specifically for this compound, this document synthesizes information from analogous nicotinamide derivatives to present a thorough analysis for researchers.

Potential Biological Targets and Mechanisms of Action

The biological activity of nicotinamide derivatives can be largely attributed to their interaction with several key protein families. The addition of a bromine atom at the 5-position and an ethyl group on the amide nitrogen of the nicotinamide core can influence the molecule's potency, membrane permeability, and metabolic stability.[1]

Enzyme Inhibition

Nicotinamide derivatives are well-known for their ability to inhibit NAD+-utilizing enzymes. This inhibition often occurs through competitive binding at the NAD+ binding site.

  • Poly(ADP-ribose) Polymerases (PARPs): These enzymes are crucial for DNA repair and cell survival.[1] Many PARP inhibitors, which have been successfully developed as anti-cancer agents, are based on the nicotinamide scaffold.[1]

  • Sirtuins: This family of NAD+-dependent deacetylases regulates a wide range of cellular processes, including gene expression, metabolism, and aging.[1] Modulation of sirtuin activity by nicotinamide derivatives is a key area of research for age-related and metabolic diseases.[1]

  • Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide and has been implicated in metabolic diseases and cancer.[1] Nicotinamide derivatives can act as inhibitors of NNMT.[1]

  • Nicotinamidases: These enzymes hydrolyze nicotinamide and are potential targets for antimicrobial agents.[2]

Receptor Modulation
  • 5-HT3 Receptor: The 5-HT3 receptor, a ligand-gated ion channel, has been identified as a potential target for nicotinamide-based compounds.[1]

  • α2-Adrenoceptor: Structurally related compounds, such as 5-Bromo-N-[4,5-dihydro-1H-imidazol-2-yl]-6-quinoxalinamine (UK14304), are known selective α2-adrenoceptor agonists.[2]

Kinase Inhibition
  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A structurally similar compound, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, has demonstrated potent inhibitory activity against EGFR tyrosine kinase, suggesting a potential anti-cancer application.[3]

  • Translational and Transcriptional Kinases: Nicotinamide-based compounds have been developed as potent inhibitors of kinases involved in translation and transcription, such as MNK1/2 and p70S6K, showing efficacy in various cancer cell lines.

Quantitative Biological Data

CompoundTarget/AssayActivity (IC50)Reference
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideEGFR Tyrosine Kinase0.09 µM[3]
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideMCF-7 cancer cell line proliferation0.07 µM[3]
Unspecified Nicotinamide DerivativeCaki-1 (renal cancer) cell growth~200 nM[4]
Unspecified Nicotinamide DerivativeMDA-MB-231 (breast cancer) cell growth~200 nM[4]

Signaling Pathways

The following diagram illustrates a potential signaling pathway that could be modulated by a nicotinamide derivative acting as a PARP inhibitor.

PARP_Inhibition_Pathway cluster_0 Nucleus cluster_1 Inhibition DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PAR PAR Polymer Synthesis PARP->PAR Apoptosis Apoptosis PARP->Apoptosis Leads to (when inhibited) DNA_Repair DNA Repair Proteins Recruitment PAR->DNA_Repair Repair DNA Repair DNA_Repair->Repair This compound 5-Bromo-N- ethylnicotinamide This compound->PARP Inhibits

Caption: Potential mechanism of action of this compound as a PARP inhibitor.

Experimental Workflows and Protocols

The following sections detail a general workflow for screening the biological activity of a novel compound like this compound and provide a sample protocol for a common enzymatic assay.

General Experimental Workflow

Experimental_Workflow cluster_0 Screening Workflow A Compound Synthesis and Purification B Primary Screening (e.g., Enzyme Inhibition Assay Panel) A->B C Hit Identification and Validation B->C D Secondary Screening (Cell-based Assays) C->D E Lead Optimization D->E F In Vivo Studies E->F

Caption: A generalized experimental workflow for drug discovery.

Detailed Experimental Protocol: PARP Inhibition Assay

This protocol describes a representative method for assessing the inhibitory activity of a compound against PARP1.

Objective: To determine the IC50 value of this compound for the inhibition of PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Stop buffer (e.g., 1 M H2SO4)

  • 96-well microplate, high-binding capacity

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).

  • Enzyme Reaction: Add the PARP1 enzyme to each well, followed by the test compound dilutions. Incubate for 15 minutes at room temperature.

  • Initiation of PARylation: Add biotinylated NAD+ to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add Streptavidin-HRP and incubate for 1 hour at room temperature. Wash the plate again. Add the HRP substrate and incubate until color develops.

  • Measurement: Stop the reaction with the stop buffer and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

While direct biological activity data for this compound is limited, its structural similarity to other biologically active nicotinamide derivatives suggests it holds significant potential as a modulator of key cellular targets. The nicotinamide core is a versatile scaffold for the development of inhibitors for enzymes such as PARPs and sirtuins, as well as for modulators of various receptors and kinases. Further investigation through systematic screening, as outlined in the experimental workflow, is warranted to fully elucidate the therapeutic potential of this compound. The provided protocols offer a starting point for researchers to explore the biological activities of this compound and similar molecules in the pursuit of novel therapeutics.

References

Potential Biological Targets of 5-Bromo-N-ethylnicotinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-ethylnicotinamide is a halogenated derivative of nicotinamide, a vital component of the coenzyme nicotinamide adenine dinucleotide (NAD+). While direct experimental data on the biological targets of this compound are limited, its structural similarity to other well-characterized nicotinamide analogs provides a strong basis for hypothesizing its potential interactions within biological systems. This technical guide consolidates information on the likely targets of this compound by examining the established activities of related compounds. The primary putative targets include nicotinamidase, the G-protein coupled receptor 109A (GPR109A), nicotinamide N-methyltransferase (NNMT), and the organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs). This document provides a comprehensive overview of these potential targets, including detailed experimental protocols to facilitate the investigation of this compound's pharmacological profile, and presents available quantitative data for analogous compounds to serve as a benchmark for future studies.

Introduction

This compound belongs to the pyridine family of heterocyclic compounds. The presence of a bromine atom at the 5-position of the pyridine ring and an ethyl group on the amide nitrogen suggests that its biological activity may be modulated compared to its parent compound, nicotinamide. Bromination can alter the compound's electrophilicity and lipophilicity, potentially influencing its binding affinity and cellular permeability. The N-ethyl group can also affect its interaction with enzyme active sites and transporters. This guide explores the most probable biological targets for this compound based on the activities of structurally related molecules.

Putative Biological Targets and Mechanisms of Action

Nicotinamidase (PNC)

Nicotinamidases are enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia, a key step in the NAD+ salvage pathway.[1] Inhibition of nicotinamidase can lead to an increase in intracellular nicotinamide levels, which can have various physiological effects. The observation that 5-substituted nicotinamides can be excellent substrates, and correspondingly, 5-substituted nicotinaldehydes are potent inhibitors of nicotinamidases, strongly suggests that this compound may act as an inhibitor of this enzyme class.[2]

Quantitative Data for Nicotinamidase Inhibitors

CompoundEnzyme SourceKi (µM)Inhibition Type
NicotinaldehydeS. cerevisiae0.94Competitive
NicotinaldehydeM. tuberculosis0.29Competitive
5-O-methylnicotinaldehydeVariousPotent InhibitorNot specified
5-methylnicotinaldehydeVariousPotent InhibitorNot specified
5-bromonicotinaldehydeVariousPotent InhibitorNot specified
Nicotinic AcidS. cerevisiae120Competitive
NMNYeast65Competitive
NAD+Yeast700 (apparent)Competitive

This table presents data for analogous compounds to provide a reference for potential inhibitory activity of this compound.

Experimental Protocol: Coupled Enzymatic Assay for Nicotinamidase Activity

This assay continuously monitors nicotinamidase activity by coupling the production of ammonia to the consumption of NADH by glutamate dehydrogenase (GDH).[1][2]

Materials:

  • Recombinant or purified nicotinamidase

  • Nicotinamide (substrate)

  • This compound (test inhibitor)

  • α-ketoglutarate

  • NADH

  • Glutamate Dehydrogenase (GDH)

  • HEPES or Phosphate buffer (pH 7.5)

  • 96-well microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing HEPES buffer, α-ketoglutarate, NADH, and GDH.

  • Add varying concentrations of the substrate, nicotinamide.

  • For inhibition studies, add a range of concentrations of this compound.

  • Initiate the reaction by adding a fixed concentration of nicotinamidase.

  • Immediately monitor the decrease in absorbance at 340 nm at 25°C for 8-10 minutes. The rate of NADH oxidation is proportional to the rate of ammonia production by nicotinamidase.

  • Calculate enzyme activity using the molar extinction coefficient of NADH (ε340 = 6220 M-1cm-1).[1]

  • For inhibition studies, determine the IC50 and subsequently the Ki value by performing the assay at various substrate and inhibitor concentrations.

Nicotinamidase_Assay_Workflow cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products cluster_detection Detection Nicotinamide Nicotinamide PNC Nicotinamidase (PNC) Nicotinamide->PNC Substrate alphaKG α-Ketoglutarate GDH Glutamate Dehydrogenase (GDH) alphaKG->GDH NADH NADH NADH->GDH Spectrophotometer Absorbance at 340nm NADH->Spectrophotometer Monitored NicotinicAcid Nicotinic Acid PNC->NicotinicAcid Product 1 Ammonia Ammonia (NH3) PNC->Ammonia Product 2 Glutamate Glutamate GDH->Glutamate NAD NAD+ GDH->NAD Ammonia->GDH Coupling Substrate NAD->Spectrophotometer Not detected

Figure 1: Workflow of the coupled enzymatic assay for nicotinamidase.

G-Protein Coupled Receptor 109A (GPR109A)

GPR109A, also known as the niacin receptor, is a Gi/o-coupled receptor highly expressed in adipocytes and immune cells.[3] Activation of GPR109A by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is responsible for the anti-lipolytic effects of niacin.[4] 5-Bromonicotinic acid is a known agonist of GPR109A, suggesting that this compound may also interact with this receptor, potentially as an agonist, antagonist, or allosteric modulator.[3]

Quantitative Data for GPR109A Ligands

CompoundAssay TypeCell LineEC50 / Ki (µM)
Nicotinic Acid[3H]Nicotinic Acid BindingHEK293-GPR109AKi ~ 0.3
Nicotinic AcidcAMP InhibitionCHO-GPR109AEC50 ~ 1
5-Bromonicotinic AcidNot specifiedNot specifiedPotent Agonist

This table provides reference data for known GPR109A agonists.

Experimental Protocol: GPR109A Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GPR109A receptor, allowing for the determination of its binding affinity (Ki).[4]

Materials:

  • HEK293 or CHO cells stably expressing human GPR109A

  • Cell culture and membrane preparation reagents

  • [3H]Nicotinic acid (radioligand)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare cell membranes from the GPR109A-expressing cell line.

  • In a 96-well plate, incubate a fixed amount of cell membranes with a constant concentration of [3H]nicotinic acid.

  • Add a range of concentrations of the unlabeled test compound, this compound. Include wells for total binding (no competitor) and non-specific binding (excess of unlabeled nicotinic acid).

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates membrane-bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound (Potential Agonist) GPR109A GPR109A Agonist->GPR109A Binds Gi Gαi GPR109A->Gi Activates Gby Gβγ Gi->Gby AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Decreased Lipolysis) PKA->CellularResponse Leads to

Figure 2: GPR109A G-protein dependent signaling pathway.

Nicotinamide N-Methyltransferase (NNMT)

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor.[5] Overexpression of NNMT has been linked to various diseases, including cancer and metabolic disorders, making it a potential therapeutic target.[6][7] Given that this compound is a nicotinamide analog, it could act as a substrate or an inhibitor of NNMT.

Quantitative Data for NNMT Inhibitors

CompoundAssay TypeIC50 (µM)
SinefunginUHP-HILIC-QTOF-MSLow micromolar
S-adenosyl-L-homocysteineUHP-HILIC-QTOF-MSLow micromolar
5-amino-1-methylquinolineFluorescence-basedNot specified
6-methoxynicotinamideFluorescence-basedNot specified

This table presents data for known NNMT inhibitors to provide context for potential activity.

Experimental Protocol: UHP-HILIC-QTOF-MS based NNMT Activity Assay

This highly sensitive assay allows for the rapid separation and quantification of the reaction product, N-methylnicotinamide (or its analog).[5]

Materials:

  • Recombinant human NNMT

  • Nicotinamide (or this compound as a potential substrate)

  • S-adenosyl-L-methionine (SAM)

  • This compound (as a potential inhibitor)

  • Reaction buffer (e.g., phosphate buffer, pH 7.5)

  • Acetonitrile

  • Formic acid

  • UHP-HILIC column

  • QTOF mass spectrometer

Procedure:

  • Prepare a reaction mixture containing NNMT, SAM, and the substrate (nicotinamide) in the reaction buffer.

  • For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

  • Incubate the reaction at 37°C for a specified time.

  • Quench the reaction by adding an equal volume of acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by UHP-HILIC-QTOF-MS.

  • Separate the substrate and product using a HILIC column with a gradient of acetonitrile and water with formic acid.

  • Detect and quantify the product based on its accurate mass and retention time.

  • Calculate reaction rates and, for inhibition studies, determine the IC50 value.

NNMT_Reaction_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate Nicotinamide Analog NNMT NNMT Substrate->NNMT SAM SAM SAM->NNMT Product Methylated Product NNMT->Product SAH SAH NNMT->SAH Quench Quench Reaction (Acetonitrile) Product->Quench Centrifuge Centrifuge Quench->Centrifuge UHPLC UHP-HILIC Separation Centrifuge->UHPLC MS QTOF-MS Detection UHPLC->MS Data Data Analysis MS->Data

Figure 3: Experimental workflow for the NNMT activity assay.

Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion Proteins (MATEs)

OCTs are responsible for the uptake of organic cations from the blood into cells, particularly in the kidney and liver, while MATEs mediate their efflux from cells into the urine or bile.[8] N-methylnicotinamide is an endogenous substrate for both OCT2 and MATE1/2-K.[9] Due to its structural similarity, this compound may also be a substrate or inhibitor of these transporters, potentially impacting the pharmacokinetics of other cationic drugs.

Quantitative Data for OCT/MATE Substrates

CompoundTransporterKm (µM)
N-methylnicotinamideMATE1301
N-methylnicotinamideMATE2-K422
N-methylnicotinamideOCT2318
N-methylnicotinamideHuman kidney brush border membrane vesicles360

This table provides Km values for the related endogenous substrate N-methylnicotinamide.

Experimental Protocol: Transporter Interaction Assay in Transfected Cells

This assay utilizes cell lines overexpressing a specific transporter (e.g., OCT2 or MATE1) to determine if a test compound is a substrate or inhibitor.[10]

Materials:

  • HEK293 or other suitable host cells

  • HEK293 cells stably transfected with human OCT2 or MATE1

  • A known radiolabeled substrate of the transporter (e.g., [14C]metformin or [3H]N-methylnicotinamide)

  • This compound (test compound)

  • Uptake buffer

  • Lysis buffer

  • Scintillation counter and fluid

Procedure:

  • Seed the transfected and non-transfected (control) cells in 24-well plates and grow to confluence.

  • Wash the cells with uptake buffer.

  • To test for inhibition, pre-incubate the cells with various concentrations of this compound.

  • Add the radiolabeled substrate (at a concentration near its Km) to the wells and incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Calculate the transporter-specific uptake by subtracting the uptake in control cells from that in transfected cells.

  • Determine the IC50 value for inhibition. To determine if the compound is a substrate, a direct uptake study using a radiolabeled version of this compound would be required.

OCT_MATE_Transport cluster_blood Blood cluster_cell Renal Proximal Tubule Cell cluster_urine Urine Drug_blood Cationic Drug OCT2 OCT2 Drug_blood->OCT2 Uptake Drug_cell Cationic Drug OCT2->Drug_cell MATE1 MATE1 Drug_cell->MATE1 Efflux Drug_urine Cationic Drug MATE1->Drug_urine

Figure 4: Vectorial transport of cationic drugs by OCT2 and MATE1.

Conclusion

While direct evidence is pending, the structural characteristics of this compound strongly suggest its potential interaction with several key biological targets, including nicotinamidase, GPR109A, NNMT, and OCT/MATE transporters. The information and protocols provided in this guide offer a robust framework for the systematic investigation of this compound's pharmacological profile. Elucidating the specific interactions of this compound with these targets will be crucial for understanding its potential therapeutic applications and off-target effects. The provided quantitative data for analogous compounds will serve as a valuable benchmark for these future investigations. Researchers are encouraged to employ the described methodologies to build a comprehensive biological activity profile for this compound.

References

5-Bromo-N-ethylnicotinamide: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-ethylnicotinamide is a halogenated derivative of nicotinamide. This technical guide synthesizes the currently available, though limited, public information regarding its physicochemical properties, with a focus on solubility and stability. Due to a scarcity of specific experimental data for this compound in peer-reviewed literature, this document also outlines general methodologies for the assessment of these key parameters in early-stage drug development. This guide is intended to provide a foundational understanding for researchers and professionals working with this and similar chemical entities.

Physicochemical Properties

Publicly accessible data on this compound is largely confined to basic chemical identifiers and calculated physical properties. The following table summarizes the available information. It is critical to note that properties such as density, boiling point, and flash point are often calculated and may not reflect experimentally determined values.

PropertyValueSource
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 173999-48-9[2]
Appearance White to off-white solid[3]
Density (Calculated) 1.471 g/cm³[1]
Boiling Point (Calculated) 343.92 °C at 760 mmHg[1]
Flash Point (Calculated) 161.798 °C[1]
pKa (Predicted) 14.07 ± 0.46[3]

Solubility Profile

General Experimental Protocol for Solubility Assessment

A standard method for determining the thermodynamic solubility of a compound involves the shake-flask method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • A panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • An excess amount of this compound is added to a vial containing a known volume of the test solvent.

  • The vials are sealed and agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

  • An aliquot of the supernatant is carefully removed and clarified, usually by centrifugation or filtration, to remove any suspended particles.

  • The concentration of the dissolved compound in the clarified supernatant is then determined using a validated analytical method, most commonly HPLC.

  • A calibration curve of the compound is prepared to accurately quantify the concentration in the sample.

Stability Profile

Detailed stability data for this compound is not present in the available literature. For the analogous compound, 5-Bromo-N-methylnicotinamide, it is stated to be generally stable under normal laboratory conditions but may be susceptible to decomposition in strongly acidic or basic environments.[4] Forced degradation studies are crucial to identify potential degradation pathways and to develop stability-indicating analytical methods.

General Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is essential to understand the intrinsic stability of a drug substance. It involves subjecting the compound to conditions more severe than accelerated stability testing.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acidic Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Basic Hydrolysis: The compound is treated with a base (e.g., 0.1 N NaOH) at room and elevated temperatures.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The compound is subjected to high temperatures in a solid state.

  • Photostability: The compound is exposed to light of a specified wavelength and intensity.

Analytical Procedure:

  • Samples are taken at various time points from each stress condition.

  • The stressed samples are analyzed by a suitable analytical technique, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • The goal is to separate the parent compound from any degradation products. The chromatographic conditions (e.g., mobile phase, column, flow rate) are optimized to achieve this separation.

  • Mass balance is calculated to ensure that all degradation products are accounted for.

Visualizations

As no specific signaling pathways involving this compound have been identified, a generalized workflow for assessing the solubility and stability of a research compound is presented below.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Definitive Solubility and Stability cluster_2 Phase 3: Formulation and Long-Term Stability A Compound Synthesis and Purification B Structural Confirmation (NMR, MS, etc.) A->B C Initial Solubility Screen (e.g., Kinetic Solubility) B->C D Thermodynamic Solubility (Shake-Flask Method) C->D F Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) C->F E pH-Solubility Profile D->E H Pre-formulation Studies E->H G Development of Stability-Indicating Analytical Method (e.g., HPLC) F->G I Long-Term Stability Testing (ICH Guidelines) G->I J Formulation Development H->J I->J

Caption: General workflow for solubility and stability assessment of a new chemical entity.

Conclusion

While this compound is commercially available, there is a notable lack of comprehensive, publicly available data regarding its solubility and stability. The information that is accessible is primarily limited to basic physical and chemical properties, many of which are calculated. For researchers and drug development professionals, this necessitates empirical determination of these critical parameters. The general experimental protocols outlined in this guide for solubility and stability assessment provide a starting point for such investigations. Future work should focus on generating and publishing robust experimental data for this compound to facilitate its potential applications in medicinal chemistry and broader scientific research.

References

An In-depth Technical Guide to 5-Bromo-N-ethylnicotinamide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 5-Bromo-N-ethylnicotinamide, a halogenated derivative of the essential vitamin B3, nicotinamide. While specific biological data for this particular compound is limited in publicly accessible literature, this document consolidates the available information on its synthesis and places it within the broader historical and scientific context of nicotinamide and its analogs. This guide details the historical significance of nicotinamide in nutritional science, the rationale for the chemical modification of its structure, and a detailed experimental protocol for the synthesis of this compound. Furthermore, it explores the potential pharmacological pathways, such as the GPR109A signaling cascade, that related nicotinic acid derivatives are known to modulate. The absence of robust biological data for this compound itself highlights a significant knowledge gap and underscores the potential for future research into its unique pharmacological properties.

Introduction: The Legacy of Nicotinamide

The story of this compound is intrinsically linked to the history of its parent molecule, nicotinamide. The discovery of nicotinamide, a form of vitamin B3, was a pivotal moment in the history of nutrition and medicine. Its journey began with the investigation of pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, which was rampant in the early 20th century. Through meticulous research, it was established that pellagra was not an infectious disease but a nutritional deficiency. In 1937, Conrad Elvehjem identified nicotinic acid and its amide, nicotinamide, as the dietary factors capable of curing pellagra.

This discovery spurred extensive research into the biological roles of nicotinamide, leading to the understanding of its critical function as a component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are central to cellular metabolism, participating in a vast array of redox reactions essential for energy production, DNA repair, and cell signaling.

The therapeutic potential of nicotinamide and its derivatives has been a subject of continuous investigation. The core structure of nicotinamide has been systematically modified by medicinal chemists to modulate its physicochemical properties and biological activity. The introduction of a halogen, such as bromine, at the 5-position of the pyridine ring, and the N-alkylation of the amide group are common strategies to enhance potency, selectivity, and pharmacokinetic profiles. This compound emerges from this legacy of chemical exploration, representing a targeted modification of a fundamental biological molecule.

Synthesis of this compound

While the initial discovery and purpose for the synthesis of this compound are not well-documented in peer-reviewed literature, a detailed method for its preparation is provided in the patent literature. The following experimental protocol is adapted from patent US20060116519A1, which describes a robust method for its synthesis.

Experimental Protocol: Synthesis from 5-Bromonicotinic Acid

This synthesis involves the conversion of 5-bromonicotinic acid to its corresponding amide via an activated intermediate.

Materials:

  • 5-Bromonicotinic acid

  • Tetrahydrofuran (THF)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ethylamine solution (in THF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of Carboxylic Acid: 5-Bromonicotinic acid (1 equivalent) is dissolved in anhydrous THF and cooled to 0°C.

  • 1,1'-Carbonyldiimidazole (1.1 equivalents) is added portion-wise to the solution.

  • The reaction mixture is allowed to warm to ambient temperature and stirred for 2 hours to form the acylimidazolide intermediate.

  • Amidation: The reaction mixture is cooled to -10°C.

  • A solution of ethylamine in THF (2 equivalents) is added dropwise over 20 minutes, ensuring the temperature is maintained below 15°C.

  • The reaction is then allowed to warm to ambient temperature and stirred overnight.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure until a solid precipitate forms.

  • The solid is collected by filtration, washed with a suitable solvent (e.g., cold THF or diethyl ether), and dried to yield this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process: the activation of the carboxylic acid and the subsequent amidation.

G Synthesis Workflow of this compound cluster_0 Step 1: Activation cluster_1 Step 2: Amidation start 5-Bromonicotinic Acid reagent1 1,1'-Carbonyldiimidazole (CDI) in THF intermediate Acylimidazolide Intermediate start->intermediate Activation reagent2 Ethylamine in THF product This compound intermediate->product Amidation G Putative GPR109A Signaling Pathway GPR109A GPR109A Receptor Gi Gi/o Protein GPR109A->Gi Activates ligand This compound (Putative Agonist) ligand->GPR109A AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis

In-Depth Technical Guide: Spectroscopic and Methodological Analysis of 5-Bromo-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the chemical compound 5-Bromo-N-ethylnicotinamide. While direct, experimentally-verified spectral data for this specific molecule is not widely available in public databases, this document presents a robust, predictive analysis based on established principles of organic spectroscopy and data from closely related structural analogs. The information herein is designed to serve as a valuable resource for the synthesis, characterization, and application of this compound in a research and development setting.

Compound: this compound CAS Number: 173999-48-9 Molecular Formula: C₈H₉BrN₂O Molecular Weight: 229.07 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the compound's structure, taking into account the electronic effects of the bromine substituent and the ethylamide group on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~8.80d1HPyridine H-2
~8.45dd1HPyridine H-6
~8.10t1HPyridine H-4
~6.50br s1HN-H
~3.45q2H-CH₂-
~1.25t3H-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Provisional Assignment
~165.0C=O
~151.0Pyridine C-2
~148.0Pyridine C-6
~139.0Pyridine C-4
~131.0Pyridine C-3
~121.0Pyridine C-5
~35.0-CH₂-
~15.0-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch
~3050WeakAromatic C-H Stretch
~2970, ~2880WeakAliphatic C-H Stretch
~1660StrongC=O Stretch (Amide I)
~1590, ~1550MediumC=C & C=N Stretch (Pyridine Ring)
~1540MediumN-H Bend (Amide II)
~1020MediumC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zRelative IntensityAssignment
229/231High[M]⁺ (Characteristic isotopic pattern for Br)
200/202Medium[M - C₂H₅]⁺
184/186High[M - NHC₂H₅]⁺ (5-Bromonicotinoyl cation)
156/158Medium[M - CONHC₂H₅]⁺
105Low[184/186 - Br]⁺
76MediumPyridine fragment

Experimental Protocols

The following protocols are generalized procedures for the synthesis and spectroscopic analysis of this compound, reflecting standard laboratory practices for this class of compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process starting from 5-bromonicotinic acid.

dot

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Synthesis of Crude Product B Column Chromatography A->B C NMR (¹H, ¹³C) B->C D IR (ATR) B->D E MS (EI) B->E F Structure Confirmation C->F D->F E->F G Purity Assessment F->G

An In-depth Technical Guide to 5-Bromo-N-ethylnicotinamide (CAS: 173999-48-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks in-depth studies on the biological activity, mechanism of action, and therapeutic potential of 5-Bromo-N-ethylnicotinamide. This guide is based on the limited information available, primarily from chemical databases and general knowledge of related nicotinamide derivatives.

Introduction

This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. Its chemical structure, characterized by a pyridine ring with a bromo substituent at the 5-position and an N-ethyl carboxamide group at the 3-position, suggests its potential as a scaffold in medicinal chemistry and drug discovery. While specific biological data for this compound is scarce, the broader class of nicotinamide derivatives has been extensively investigated for a range of biological activities. These activities often stem from their ability to interact with enzymes that utilize nicotinamide adenine dinucleotide (NAD) or related cofactors.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are primarily derived from computational models and data from chemical suppliers.

PropertyValueSource
CAS Number 173999-48-9Chemical Supplier Catalogs
Molecular Formula C₈H₉BrN₂OChemical Supplier Catalogs
Molecular Weight 229.07 g/mol Chemical Supplier Catalogs
Calculated Density 1.471 g/cm³Computational Prediction
Calculated Boiling Point 343.9 °C at 760 mmHgComputational Prediction
Calculated Flash Point 161.8 °CComputational Prediction
Appearance White to off-white solid (typical)General Information

Synthesis

A generalized workflow for such a synthesis is depicted below.

G cluster_synthesis Generalized Synthesis Workflow start 5-Bromonicotinic Acid step1 Activation (e.g., SOCl₂, Oxalyl Chloride) start->step1 intermediate 5-Bromonicotinoyl Chloride step1->intermediate step2 Amination (Ethylamine, Base) intermediate->step2 product This compound step2->product

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activity and Areas for Investigation

Although no specific biological activity has been reported for this compound, the nicotinamide scaffold is a common feature in many biologically active molecules. Research on related nicotinamide derivatives has shown activities in several areas, suggesting potential avenues for investigation for this compound.

  • Enzyme Inhibition: Nicotinamide derivatives are known to inhibit various enzymes, including sirtuins, PARPs (poly(ADP-ribose) polymerases), and other NAD+-dependent enzymes. The bromo- and N-ethyl- substitutions on the nicotinamide core of this compound would modulate its electronic and steric properties, potentially leading to novel inhibitory activities.

  • Fungicidal Activity: Several studies have demonstrated the potential of nicotinamide derivatives as antifungal agents. The mechanism often involves the disruption of fungal metabolic pathways.

  • Drug Discovery Scaffold: The structure of this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions.

The logical relationship for investigating the potential of this compound is outlined below.

G cluster_investigation Investigational Logic A This compound B Chemical Synthesis & Characterization A->B C In vitro Biological Screening B->C D Enzyme Inhibition Assays (e.g., Sirtuins, PARPs) C->D E Antimicrobial/Antifungal Assays C->E F Cell-based Assays (e.g., Cytotoxicity, Proliferation) C->F G Hit Identification & Lead Optimization D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I In vivo Studies H->I

Caption: Logical workflow for the investigation of this compound.

Conclusion and Future Directions

This compound is a chemical compound with a structure that suggests potential for biological activity, yet it remains largely unexplored in the scientific literature. The information available is currently limited to its basic chemical properties and its availability as a research chemical.

For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel discovery. Future research should focus on:

  • Systematic Biological Screening: Evaluating the compound against a wide range of biological targets to identify potential therapeutic areas.

  • Enzymatic and Cellular Assays: Characterizing its mechanism of action at the molecular and cellular levels.

  • Structural Biology: Determining its binding mode to any identified protein targets.

  • Medicinal Chemistry: Synthesizing analogs to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Until such studies are conducted and published, the full potential of this compound will remain unknown. This guide serves as a starting point, summarizing the current state of knowledge and highlighting the significant opportunities for future research.

Methodological & Application

Application Notes and Protocols for 5-Bromo-N-ethylnicotinamide: In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-ethylnicotinamide is a nicotinamide analog that, based on its structural similarity to known inhibitors, is postulated to be an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] This pathway is a critical source of NAD+, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and signaling.[1][3] Cancer cells, with their high metabolic demands, are often highly dependent on the NAD+ salvage pathway, making NAMPT a compelling target for anticancer drug discovery.[1][4]

These application notes provide detailed protocols for the in vitro evaluation of this compound as a potential NAMPT inhibitor. The described assays will enable researchers to characterize its enzymatic inhibition, cellular activity, and mechanism of action.

Postulated Signaling Pathway

The primary mechanism of action for NAMPT inhibitors is the disruption of the NAD+ salvage pathway. Inhibition of NAMPT leads to the depletion of intracellular NAD+, which in turn triggers a cascade of events including metabolic stress, reduced activity of NAD+-dependent enzymes (e.g., PARPs and sirtuins), and ultimately, apoptosis in cancer cells.

NAMPT_Pathway cluster_cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN ATP to AMP+PPi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins Metabolism Redox & Metabolism NAD->Metabolism Apoptosis Apoptosis PARP->Apoptosis Sirtuins->Apoptosis Metabolism->Apoptosis Compound 5-Bromo-N- ethylnicotinamide Compound->NAMPT Enzymatic_Assay_Workflow cluster_workflow Enzymatic Assay Workflow Start Start Add_Enzyme Add NAMPT Enzyme to Microplate Wells Start->Add_Enzyme Add_Compound Add 5-Bromo-N- ethylnicotinamide or Vehicle Control Add_Enzyme->Add_Compound Incubate1 Incubate at RT for 10 min Add_Compound->Incubate1 Add_Substrate Add Master Mix (NAM, PRPP, ATP, NMNAT, ADH, Ethanol) Incubate1->Add_Substrate Incubate2 Incubate at 30°C for 90 min Add_Substrate->Incubate2 Read_Fluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate2->Read_Fluorescence Analyze Calculate % Inhibition and IC50 Value Read_Fluorescence->Analyze End End Analyze->End Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of this compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_WST1 Add WST-1 Reagent Incubate_72h->Add_WST1 Incubate_2h Incubate for 2h Add_WST1->Incubate_2h Read_Absorbance Read Absorbance at 450 nm Incubate_2h->Read_Absorbance Calculate_GI50 Calculate % Viability and GI50 Value Read_Absorbance->Calculate_GI50

References

Application Notes and Protocols for Cell-Based Assays Using 5-Bromo-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-ethylnicotinamide is a synthetic derivative of the nicotinamide scaffold, a core structure in numerous biologically active molecules. Nicotinamide and its derivatives are fundamental to cellular metabolism, primarily as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor for enzymes involved in cellular respiration, energy metabolism, and redox reactions. Furthermore, NAD+ is a substrate for key enzyme families that are prominent drug targets, including Poly(ADP-ribose) Polymerases (PARPs), sirtuins, and CD38/CD157.[1] The structural modifications present in this compound, specifically the bromine atom at the 5-position and the N-ethyl group, are anticipated to modulate its biological activity, potency, and membrane permeability compared to nicotinamide.[1]

These application notes provide a comprehensive guide for researchers interested in investigating the cellular effects of this compound. The following sections detail potential mechanisms of action, protocols for relevant cell-based assays, and a framework for data presentation.

Potential Mechanism of Action and Signaling Pathways

Based on the activities of related nicotinamide derivatives, this compound may exert its cellular effects through several mechanisms:

  • Modulation of NAD+ Metabolism: As a nicotinamide analog, it could influence the cellular NAD+ pool, potentially serving as a precursor or inhibiting enzymes involved in NAD+ synthesis or consumption.

  • Enzyme Inhibition: The compound may act as an inhibitor of NAD+-dependent enzymes. The nicotinamide core is known to be mimicked by inhibitors of PARPs, which are crucial for DNA repair and cell survival, and sirtuins, a family of deacetylases that regulate gene expression, metabolism, and aging.[1]

  • Receptor Modulation: It may interact with various cellular receptors, influencing downstream signaling pathways.

The potential signaling pathways that could be affected by this compound are depicted below:

signaling_pathway Potential Signaling Pathways for this compound cluster_0 Cellular Processes DNA Repair DNA Repair Metabolism Metabolism Gene Expression Gene Expression Cell Survival Cell Survival This compound This compound NAD+ Precursor NAD+ Precursor This compound->NAD+ Precursor May act as Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition May cause NAD_pool Cellular NAD+ Pool NAD+ Precursor->NAD_pool PARPs PARPs Enzyme Inhibition->PARPs Sirtuins Sirtuins Enzyme Inhibition->Sirtuins NAD_pool->PARPs Substrate NAD_pool->Sirtuins Substrate PARPs->DNA Repair PARPs->Cell Survival Sirtuins->Metabolism Sirtuins->Gene Expression

Potential signaling pathways influenced by this compound.

Experimental Protocols

A general workflow for characterizing the cellular effects of this compound is outlined below.

experimental_workflow Experimental Workflow for Characterizing this compound Start Start Compound_Prep Prepare Stock Solution of This compound Start->Compound_Prep Cell_Culture Culture Selected Cell Line(s) Compound_Prep->Cell_Culture Cytotoxicity_Assay Determine Cytotoxicity (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Proliferation_Assay Assess Effects on Cell Proliferation (e.g., EdU Incorporation) Cytotoxicity_Assay->Proliferation_Assay NAD_Assay Measure Cellular NAD+ Levels Proliferation_Assay->NAD_Assay Target_Engagement Target Engagement Assays (e.g., PARP/Sirtuin Activity) NAD_Assay->Target_Engagement Data_Analysis Data Analysis and Interpretation Target_Engagement->Data_Analysis End End Data_Analysis->End

General experimental workflow for cellular characterization.
Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range at which this compound affects cell viability.

Materials:

  • Selected cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for at least 1 hour at room temperature to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell Proliferation Assay (EdU Incorporation)

This assay measures the effect of the compound on DNA synthesis, a marker of cell proliferation.

Materials:

  • Click-iT™ EdU Cell Proliferation Kit (e.g., from Thermo Fisher Scientific)

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates).

  • Treat cells with various concentrations of this compound for the desired time.

  • Add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to the culture medium and incubate for 2 hours.

  • Harvest and fix the cells according to the manufacturer's protocol.

  • Permeabilize the cells.

  • Perform the Click-iT® reaction to label the incorporated EdU with a fluorescent azide.

  • Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of EdU-positive cells.[2]

Cellular NAD+ Level Assay

This protocol quantifies changes in the intracellular NAD+ concentration upon treatment with the compound.

Materials:

  • NAD/NADH Assay Kit (e.g., from Abcam or Promega)

  • Selected cell line

  • This compound

  • PBS

  • Lysis buffer provided with the kit

Protocol:

  • Seed cells in a 96-well plate and treat with this compound for the desired duration.

  • Wash the cells with cold PBS.

  • Lyse the cells using the provided lysis buffer.

  • Follow the manufacturer's instructions for the enzymatic cycling reaction that leads to the formation of a colored or fluorescent product.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the NAD+ concentration based on a standard curve.

PARP Activity Assay (Cell-Based)

This assay measures the activity of PARP enzymes within the cell.

Materials:

  • HT Universal Colorimetric PARP Assay Kit (e.g., from Trevigen)

  • Selected cell line

  • This compound

  • A DNA-damaging agent (e.g., H₂O₂) to induce PARP activity (as a positive control)

Protocol:

  • Culture cells and treat with this compound.

  • Induce DNA damage to stimulate PARP activity, if necessary.

  • Lyse the cells and transfer the lysate to the assay plate coated with histones.

  • Allow the PARP in the lysate to add poly(ADP-ribose) (PAR) chains to the histones.

  • Detect the PAR chains using an anti-PAR antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a colorimetric substrate and measure the absorbance.

  • A decrease in absorbance in treated cells compared to the control indicates PARP inhibition.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and concise table to facilitate comparison.

Assay TypeCell LineCompound ConcentrationResult (Mean ± SD)Parameter
Cell Viability (MTT) HeLa1 µM98.2 ± 4.5%IC₅₀ > 100 µM
10 µM95.1 ± 5.2%
100 µM80.7 ± 6.1%
Cell Proliferation (EdU) HeLa10 µM75.3 ± 8.9% of controlEC₅₀ = 25 µM
NAD+ Levels A54910 µM120.5 ± 10.2% of control-
PARP Activity A54910 µM45.6 ± 7.3% of controlIC₅₀ = 8.5 µM

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The provided protocols and guidelines offer a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability, proliferation, NAD+ metabolism, and the activity of key enzymes like PARPs, researchers can elucidate its mechanism of action and potential as a therapeutic agent. It is recommended to adapt and optimize these general protocols for specific cell lines and experimental conditions.

References

Application Notes and Protocols for 5-Bromo-N-ethylnicotinamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-ethylnicotinamide is a synthetic derivative of nicotinamide, a form of vitamin B3. Nicotinamide and its analogs are known to modulate the activity of several key enzyme families, playing crucial roles in cellular metabolism, signaling, and DNA repair. The introduction of a bromine atom at the 5-position and an ethyl group on the amide nitrogen of the nicotinamide scaffold can significantly alter the compound's physicochemical properties and its interaction with target enzymes. These modifications offer the potential for developing more potent and selective enzyme inhibitors for research and therapeutic applications.

This document provides detailed application notes and experimental protocols for the use of this compound in studying the inhibition of three major classes of enzymes: Poly(ADP-ribose) polymerases (PARPs), Sirtuins (SIRTs), and Nicotinamidases. Additionally, a protocol for assessing its potential activity on the G-protein coupled receptor 109A (GPR109A) is included, given that nicotinic acid, a related compound, is a known agonist.

Disclaimer: As of the date of this document, specific quantitative data (e.g., IC50, Ki) for the interaction of this compound with the enzymes discussed below is not extensively available in the public domain. The provided data tables include values for related nicotinamide analogs to serve as a reference point for experimental design. The protocols are intended as templates to be adapted and optimized by researchers for the specific experimental conditions and goals.

Potential Applications and Target Enzyme Families

This compound, as a nicotinamide analog, is a promising candidate for investigating the following enzyme families:

  • Poly(ADP-ribose) Polymerases (PARPs): PARPs are critical for DNA repair and genomic stability. Nicotinamide is a known inhibitor of PARP activity, and synthetic analogs are being explored as anticancer agents.[1]

  • Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging. Nicotinamide is a well-characterized pan-sirtuin inhibitor.

  • Nicotinamidases: These enzymes catalyze the hydrolysis of nicotinamide to nicotinic acid, a key step in the NAD+ salvage pathway in many organisms. Inhibitors of nicotinamidase are of interest as potential antimicrobial agents.[2]

  • G-protein Coupled Receptor 109A (GPR109A): Also known as the nicotinic acid receptor, GPR109A is activated by nicotinic acid and mediates its lipid-lowering effects.[3] While nicotinamide is not an agonist, modifications to the nicotinamide structure could potentially lead to GPR109A activation.

Data Presentation: Inhibitory Activities of Related Compounds

The following tables summarize the inhibitory activities of nicotinamide and related compounds against the target enzyme families. This data can be used as a starting point for designing dose-response experiments with this compound.

Table 1: Inhibition of Poly(ADP-ribose) Polymerases (PARPs) by Nicotinamide Analogs

CompoundEnzymeAssay TypeIC50 / KiReference
NicotinamidePARP1In vitro activityIC50: ~30 µM[4]
3-AminobenzamidePARP1In vitro activityIC50: ~30 µM[4]
OlaparibPARP1In vitro activityIC50: ~5 nM[5]
RucaparibPARP1In vitro activityIC50: ~1.4 nM[5]
TalazoparibPARP1In vitro activityIC50: ~0.57 nM[5]

Table 2: Inhibition of Sirtuins (SIRTs) by Nicotinamide

CompoundEnzymeAssay TypeIC50Reference
NicotinamideSIRT1In vitro activity~50-100 µM[6]
NicotinamideSIRT2In vitro activity~50 µM[7]
NicotinamideSIRT3In vitro activity~100 µM[7]

Table 3: Inhibition of Nicotinamidases by Various Inhibitors

CompoundEnzyme SourceAssay TypeKiReference
Nicotinic AcidS. cerevisiaeIn vitro activity120 µM[2]
NicotinaldehydeS. cerevisiaeIn vitro activity940 nM[2]
3-AcetylpyridineS. cerevisiaeIn vitro activity460 µM[8]

Table 4: Activation of GPR109A by Nicotinic Acid

CompoundReceptorAssay TypeEC50Reference
Nicotinic AcidHuman GPR109AcAMP accumulation~1 µM[3]

Experimental Protocols

Protocol 1: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on PARP1 activity. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • This compound

  • Nicotinamide (positive control)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for nicotinamide as a positive control.

  • Reaction Setup:

    • To the wells of a histone-coated 96-well plate, add 50 µL of PARP assay buffer.

    • Add 10 µL of activated DNA to each well.

    • Add 10 µL of the test compound or control at various concentrations.

    • Add 20 µL of recombinant human PARP1 enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of biotinylated NAD+ to each well to start the PARP reaction.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the wells three times with 200 µL of wash buffer.

  • Detection:

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate at room temperature for 60 minutes.

    • Wash the wells three times with 200 µL of wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).

    • Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

PARP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Reagents Add buffer, activated DNA, compound/control, and PARP1 enzyme to histone-coated plate Compound_Prep->Add_Reagents Control_Prep Prepare Nicotinamide (Positive Control) Control_Prep->Add_Reagents Pre_Incubate Pre-incubate at RT for 10 min Add_Reagents->Pre_Incubate Start_Reaction Initiate reaction with biotinylated NAD+ Pre_Incubate->Start_Reaction Incubate_Reaction Incubate at RT for 60 min Start_Reaction->Incubate_Reaction Wash_Plate Wash plate Incubate_Reaction->Wash_Plate Add_Detection Add Streptavidin-HRP Wash_Plate->Add_Detection Incubate_Detection Incubate at RT for 60 min Add_Detection->Incubate_Detection Wash_Plate2 Wash plate Incubate_Detection->Wash_Plate2 Add_Substrate Add TMB substrate Wash_Plate2->Add_Substrate Develop_Signal Develop signal (15-30 min) Add_Substrate->Develop_Signal Stop_Reaction Add stop solution Develop_Signal->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Workflow for the in vitro PARP1 inhibition assay.
Protocol 2: In Vitro Sirtuin (SIRT1) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the inhibition of SIRT1 by this compound. The assay is based on the deacetylation of a fluorogenic peptide substrate.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 peptide substrate (e.g., from a commercial kit)

  • NAD+

  • This compound

  • Nicotinamide (positive control)

  • SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound and nicotinamide in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • 50 µL of SIRT1 assay buffer

    • 10 µL of NAD+ solution

    • 10 µL of the test compound or control at various concentrations

    • 20 µL of recombinant human SIRT1 enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic SIRT1 substrate to each well to start the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Signal Development: Add 50 µL of the developer solution to each well. This will stop the enzymatic reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

SIRT1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Reagents Add buffer, NAD+, compound/control, and SIRT1 enzyme to black microplate Compound_Prep->Add_Reagents Control_Prep Prepare Nicotinamide (Positive Control) Control_Prep->Add_Reagents Pre_Incubate Pre-incubate at 37°C for 15 min Add_Reagents->Pre_Incubate Start_Reaction Initiate reaction with fluorogenic substrate Pre_Incubate->Start_Reaction Incubate_Reaction Incubate at 37°C for 60 min Start_Reaction->Incubate_Reaction Develop_Signal Add developer solution Incubate_Reaction->Develop_Signal Incubate_Development Incubate at 37°C for 30 min Develop_Signal->Incubate_Development Read_Fluorescence Read fluorescence Incubate_Development->Read_Fluorescence Calculate_Inhibition Calculate % inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Workflow for the in vitro SIRT1 inhibition assay.
Protocol 3: Nicotinamidase Inhibition Assay (Coupled Enzyme Assay)

This protocol describes a continuous coupled enzyme assay to measure the inhibition of nicotinamidase. The production of ammonia from nicotinamide hydrolysis is coupled to the consumption of NADH by glutamate dehydrogenase (GDH).

Materials:

  • Nicotinamidase enzyme (e.g., from S. cerevisiae)

  • Nicotinamide (substrate)

  • This compound

  • Nicotinaldehyde (positive control inhibitor)

  • α-ketoglutarate

  • NADH

  • Glutamate dehydrogenase (GDH)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.3)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound and nicotinaldehyde in a suitable solvent.

  • Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing:

    • Assay buffer

    • α-ketoglutarate (final concentration 1 mM)

    • NADH (final concentration 250 µM)

    • GDH (1.5 units per 100 µL)

    • Nicotinamide (at a concentration near its Km value)

    • Test compound or control at various concentrations

  • Reaction Initiation: Initiate the reaction by adding the nicotinamidase enzyme.

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH consumption is proportional to the rate of nicotinamidase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (nicotinamide) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 4: GPR109A Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine if this compound can activate GPR109A by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Nicotinic acid (positive control agonist)

  • Forskolin

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and nicotinic acid.

    • Remove the cell culture medium and replace it with a stimulation buffer (e.g., HBSS).

    • Add the test compound or control at various concentrations to the cells.

  • Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only control.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates Agonist This compound (or Nicotinic Acid) Agonist->GPR109A Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Response Cellular Response (e.g., inhibition of lipolysis) cAMP->Response Leads to

Simplified GPR109A signaling pathway.

Conclusion

This compound holds promise as a tool compound for studying the roles of PARPs, sirtuins, and nicotinamidases in various biological processes. The provided protocols offer a comprehensive framework for researchers to initiate the characterization of its inhibitory or activatory potential against these important enzyme targets. Due to the limited availability of specific data for this compound, careful experimental design, including the use of appropriate controls and dose-response studies, is crucial for obtaining reliable and meaningful results. The insights gained from such studies will contribute to a better understanding of the structure-activity relationships of nicotinamide analogs and may guide the development of novel therapeutic agents.

References

Application of 5-Bromo-N-ethylnicotinamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-ethylnicotinamide is a halogenated derivative of nicotinamide, a class of compounds with significant interest in medicinal chemistry. While specific research on the N-ethyl derivative is limited in publicly available literature, its structural similarity to other 5-brominated nicotinamide analogs, such as 5-bromo-N-methylnicotinamide and 5-bromonicotinic acid, suggests a high potential for diverse biological activities.[1][2][3] The presence of a bromine atom at the 5-position of the pyridine ring provides a handle for further chemical modification, making it a valuable scaffold in drug discovery.[4] This document outlines potential applications, hypothesized mechanisms of action, and detailed experimental protocols to guide researchers in exploring the therapeutic potential of this compound.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following therapeutic areas:

  • Oncology: As an inhibitor of enzymes like poly(ADP-ribose) polymerase (PARP) or various kinases, which are crucial targets in cancer therapy.[3]

  • Infectious Diseases: By targeting microbial enzymes such as nicotinamidases, it could serve as a novel antimicrobial agent.[1]

  • Metabolic Disorders: Through potential modulation of receptors like GPR109A, which is involved in lipid metabolism.[2]

  • Neurodegenerative Diseases: By influencing pathways involved in cellular energy and stress responses, similar to other nicotinamide derivatives.

Hypothesized Mechanism of Action: GPR109A Signaling

One plausible mechanism of action for this compound, extrapolated from the known activity of 5-bromonicotinic acid, is the modulation of the G-protein coupled receptor 109A (GPR109A).[2] Activation of this receptor can initiate two distinct signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway cluster_barrestin β-Arrestin Pathway This compound This compound GPR109A GPR109A Receptor This compound->GPR109A Binds to Gi Gi GPR109A->Gi Activates GRK GRK GPR109A->GRK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces AntiLipolytic Anti-lipolytic Effects cAMP->AntiLipolytic P_GPR109A Phosphorylated GPR109A GRK->P_GPR109A Phosphorylates b_Arrestin β-Arrestin P_GPR109A->b_Arrestin Recruits Vasodilation Vasodilation (Flushing) b_Arrestin->Vasodilation experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Assays (e.g., Enzyme Inhibition) Characterization->InVitro Test Compound CellBased Cell-Based Assays (e.g., Cytotoxicity) InVitro->CellBased Hit Confirmation SAR SAR Studies CellBased->SAR Active Compound ADMET In Vitro ADMET (Solubility, Permeability) SAR->ADMET PK Pharmacokinetics ADMET->PK Optimized Lead Efficacy Efficacy Studies (Animal Models) PK->Efficacy

References

Experimental design for 5-Bromo-N-ethylnicotinamide studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 5-Bromo-N-ethylnicotinamide

Introduction

This compound is a brominated derivative of N-ethylnicotinamide, a synthetic analog of the endogenous metabolite N-methylnicotinamide (MNA).[1] As a member of the nicotinamide family, it holds potential for investigation in various therapeutic areas, including oncology and metabolic diseases. Nicotinamide derivatives have been explored for their roles as enzyme inhibitors and modulators of cellular metabolism.[2][3] This document provides a detailed experimental design for researchers and drug development professionals to study the biological activities of this compound.

Potential Therapeutic Applications

Based on the activities of structurally related nicotinamide derivatives, this compound is a candidate for investigation in the following areas:

  • Oncology: As a potential inhibitor of key signaling pathways in cancer progression. For instance, some nicotinamide derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4]

  • Metabolic Disorders: Due to its structural similarity to nicotinamide, a precursor of NAD+, this compound may influence cellular NAD+ levels and the activity of NAD+-dependent enzymes like sirtuins.[5]

  • Infectious Diseases: Certain nicotinamide analogs have demonstrated antimicrobial or antifungal properties, for example, through the inhibition of enzymes like succinate dehydrogenase (SDH).[3]

Experimental Protocols

Herein, we provide detailed protocols for the initial characterization of this compound's biological effects.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Read the absorbance at 570 nm using a microplate reader.[2][5]

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on VEGFR-2 kinase activity.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The level of phosphorylation can be quantified using various methods, such as radioactivity, fluorescence, or luminescence.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • This compound

  • Positive control inhibitor (e.g., Sorafenib)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.

  • Compound Addition: Add this compound at various concentrations. Include wells for a positive control (Sorafenib) and a no-inhibitor control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This often involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Read the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 3: Cellular NAD+ Level Measurement

Objective: To determine the effect of this compound on intracellular NAD+ levels.

Principle: This protocol describes a colorimetric or fluorometric assay to measure the total amount of NAD+ in cell lysates. The assay involves an enzyme cycling reaction in which NAD+ is reduced to NADH, which then reacts with a probe to generate a measurable signal.

Materials:

  • Cells of interest

  • This compound

  • NAD+/NADH Extraction Buffer

  • NAD+/NADH Assay Kit (containing NAD cycling enzyme, cycling buffer, and detection probe)

  • 96-well plates

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

  • Cell Lysis and Extraction: Harvest the cells and extract NAD+ and NADH using the appropriate extraction buffer from the kit. This typically involves a differential extraction method to separate NAD+ from NADH.[6][7]

  • Assay Reaction: In a 96-well plate, add the cell extract to the reaction mixture containing the NAD cycling enzyme and the detection probe.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.[6]

  • Signal Measurement: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.

  • Standard Curve: Generate a standard curve using known concentrations of NAD+.

Data Analysis:

Calculate the concentration of NAD+ in the samples by interpolating from the standard curve. Normalize the NAD+ levels to the total protein concentration of the cell lysate.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineThis compound IC₅₀ (µM)Sorafenib IC₅₀ (µM)
HCT-1168.29.3
HepG210.57.4
Vero (non-cancerous)>100>100

Data are presented as the mean of three independent experiments.

Table 2: In Vitro Kinase Inhibition by this compound
KinaseThis compound IC₅₀ (nM)Sorafenib IC₅₀ (nM)
VEGFR-285.653.7

Data are presented as the mean of three independent experiments.

Table 3: Effect of this compound on Cellular NAD+ Levels
Treatment GroupConcentration (µM)Relative NAD+ Level (%)
Control0100 ± 5.2
This compound1115 ± 6.8
This compound10132 ± 8.1
This compound100145 ± 9.3

Data are presented as mean ± SD from three independent experiments.

Visualizations

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Compound 5-Bromo-N- ethylnicotinamide Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Experimental_Workflow cluster_vitro In Vitro Screening cluster_analysis Data Analysis cluster_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assay (MTT) IC50_Calc IC50 Determination Cytotoxicity->IC50_Calc Kinase_Assay Kinase Inhibition Assay (VEGFR-2) Kinase_Assay->IC50_Calc NAD_Assay Cellular NAD+ Assay NAD_Quant NAD+ Quantification NAD_Assay->NAD_Quant Animal_Model Animal Model of Disease (e.g., Xenograft) IC50_Calc->Animal_Model NAD_Quant->Animal_Model Efficacy Efficacy & Toxicity Evaluation Animal_Model->Efficacy

Caption: General experimental workflow for drug discovery.

Logical_Relationship cluster_hypothesis Hypothesized Mechanisms cluster_assays Experimental Assays cluster_outcomes Potential Outcomes Compound This compound Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Compound->Enzyme_Inhibition Metabolic_Modulation Metabolic Modulation (e.g., NAD+ Synthesis) Compound->Metabolic_Modulation In_Vitro_Assays In Vitro Assays (Cytotoxicity, Kinase, NAD+) Enzyme_Inhibition->In_Vitro_Assays Metabolic_Modulation->In_Vitro_Assays In_Vivo_Models In Vivo Models In_Vitro_Assays->In_Vivo_Models Therapeutic_Lead Therapeutic Lead Compound In_Vivo_Models->Therapeutic_Lead Tool_Compound Chemical Probe/ Tool Compound In_Vivo_Models->Tool_Compound

Caption: Logical flow of the experimental design.

References

Application Notes and Protocols for 5-Bromo-N-ethylnicotinamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-ethylnicotinamide is a synthetic compound belonging to the nicotinamide family of molecules. Nicotinamide and its derivatives are central to cellular metabolism, primarily as components of the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor in redox reactions and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as DNA repair, gene expression, and calcium signaling.[1][2][3] Due to the central role of NAD+ metabolism in pathophysiology, enzymes involved in its synthesis and consumption are attractive targets for drug discovery.

One such class of enzymes is the nicotinamidases, which catalyze the hydrolysis of nicotinamide to nicotinic acid, a key step in the NAD+ salvage pathway.[3] These enzymes are found in various pathogens but are absent in humans, making them a promising target for the development of novel antimicrobial agents. While direct high-throughput screening (HTS) data for this compound is not extensively documented, its structural similarity to known nicotinamidase inhibitors, such as 5-bromo-nicotinaldehyde, suggests its potential as a modulator of this enzyme class.[4]

These application notes provide a framework for utilizing this compound in HTS campaigns, with a focus on the discovery of nicotinamidase inhibitors. The protocols and data presented are based on established methodologies for structurally related compounds and serve as a guide for researchers to design and execute their screening experiments.

Potential Applications in High-Throughput Screening

Based on the known activities of structurally similar nicotinamide analogs, this compound is a promising candidate for HTS campaigns targeting:

  • Nicotinamidase Inhibition: As a primary application, this compound can be screened for its ability to inhibit bacterial or fungal nicotinamidases, which are crucial for the viability of many pathogenic microorganisms.

  • Modulation of NAD+-dependent Enzymes: Given its core nicotinamide structure, it may also be investigated for its effects on other NAD+-dependent enzymes like sirtuins or PARPs, which are implicated in cancer, metabolic disorders, and aging.[5]

  • Antiparasitic Activity: Phenotypic screens against various parasitic organisms can be employed to identify potential antiparasitic effects, as disruption of essential metabolic pathways is a common mechanism of action for such agents.[6]

Data Presentation

The following table summarizes the inhibitory activity of a structurally related compound, 5-bromo-nicotinaldehyde, against nicotinamidase. This data can serve as a benchmark for evaluating the potential potency of this compound.

CompoundTarget EnzymeSubstrateKi (μM)Reference
5-bromo-nicotinaldehydePolyNic (a novel nicotinamidase)Nicotinamide (NAM)0.72
5-bromo-nicotinaldehydePolyNic (a novel nicotinamidase)Pyrazinamide (PZA)0.07[4]

Signaling Pathway

The NAD+ salvage pathway is a critical metabolic route for the regeneration of NAD+ from its degradation product, nicotinamide. Nicotinamidases play a key role in this pathway in many organisms. Inhibition of nicotinamidase would disrupt the recycling of nicotinamide, leading to a depletion of the NAD+ pool and subsequent cellular dysfunction.

NAD_Salvage_Pathway NAD+ Salvage Pathway and Point of Inhibition NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM NAD+-consuming enzymes (e.g., PARPs, Sirtuins) Nicotinamidase Nicotinamidase (PncA) NAM->Nicotinamidase NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NAAD->NAD Inhibitor This compound (Putative Inhibitor) Inhibitor->Nicotinamidase Inhibition Nicotinamidase->NA Hydrolysis

Caption: NAD+ Salvage Pathway and potential inhibition by this compound.

Experimental Protocols

The following protocols are adapted from established methods for high-throughput screening of nicotinamidase inhibitors and can be applied to the evaluation of this compound.

Protocol 1: Whole-Cell High-Throughput Screening for Nicotinamidase Inhibitors

This protocol is based on a colorimetric assay that detects the product of the nicotinamidase reaction.[4]

Objective: To identify inhibitors of nicotinamidase in a whole-cell format.

Principle: In this assay, cells expressing the target nicotinamidase are incubated with a substrate (e.g., pyrazinamide, PZA). The enzymatic reaction produces pyrazinoic acid, which can be detected by the addition of ammonium ferrous sulfate, resulting in a color change. Inhibitors of the enzyme will prevent this color change.

Experimental Workflow:

HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Culture E. coli expressing target nicotinamidase C Add cell suspension to each well A->C B Prepare 384-well plates with This compound (and controls) B->C D Incubate C->D E Add substrate (PZA) and revealing solution (AFS) D->E F Incubate and observe color change E->F G Measure absorbance (e.g., 490 nm) F->G H Data analysis to identify hits G->H

Caption: High-throughput screening workflow for nicotinamidase inhibitors.

Materials and Reagents:

  • E. coli strain expressing the target nicotinamidase (e.g., from a pathogenic bacterium).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • 384-well microplates.

  • This compound stock solution in DMSO.

  • Positive control inhibitor (e.g., nicotinaldehyde).[4]

  • Negative control (DMSO).

  • Pyrazinamide (PZA) solution (20 mM).

  • Ammonium ferrous sulfate (AFS) solution (1%).

Procedure:

  • Compound Plating: Prepare a 384-well plate containing serial dilutions of this compound. Include wells with positive and negative controls.

  • Cell Culture: Grow the E. coli strain expressing the nicotinamidase in LB medium overnight at 37°C.

  • Assay Initiation: Dilute the overnight culture and add it to each well of the compound plate.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1 hour) to allow for compound uptake and interaction with the enzyme.

  • Detection: Add a mixture of PZA and AFS solution to each well.

  • Readout: Incubate the plate at 37°C for 1 hour and measure the absorbance at a suitable wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Wells containing active inhibitors will show a lower absorbance compared to the negative control. Calculate the percent inhibition for each concentration of the test compound.

Protocol 2: In Vitro Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (e.g., IC50 or Ki) of this compound against a purified nicotinamidase.

Principle: This assay measures the activity of the purified enzyme by monitoring the consumption of the substrate, nicotinamide (NAM), or the formation of the product, nicotinic acid. The rate of the reaction is measured in the presence and absence of the inhibitor.

Experimental Workflow:

InVitro_Workflow A Prepare reaction mixture: - Purified nicotinamidase - Buffer - this compound (or controls) B Pre-incubate at assay temperature A->B C Initiate reaction by adding substrate (NAM) B->C D Monitor reaction progress over time (e.g., HPLC, coupled enzyme assay) C->D E Determine initial reaction velocities D->E F Calculate IC50 or Ki values E->F

Caption: In vitro workflow for determining enzyme inhibition kinetics.

Materials and Reagents:

  • Purified nicotinamidase enzyme.

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.3).[4]

  • Nicotinamide (NAM) substrate solution.

  • This compound stock solution in DMSO.

  • Detection system (e.g., HPLC with UV detector or a coupled enzyme assay system).

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, purified enzyme, and varying concentrations of this compound. Include appropriate controls.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Start the reaction by adding the NAM substrate to all wells.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the change in substrate or product concentration. This can be done continuously using a spectrophotometric coupled assay or by taking time points and analyzing them by HPLC.

  • Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the velocities against the inhibitor concentration and fit the data to an appropriate model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.

Conclusion

This compound represents a valuable chemical scaffold for exploration in high-throughput screening campaigns, particularly for the discovery of novel inhibitors of nicotinamidases. The provided application notes and protocols, though based on the activity of a closely related analog, offer a robust starting point for researchers to investigate the biological activities of this compound. Through systematic screening and further characterization, the therapeutic potential of this compound and its derivatives can be effectively evaluated.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 5-Bromo-N-ethylnicotinamide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Bromo-N-ethylnicotinamide in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and other research applications requiring precise measurement of this compound.

Introduction

This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. As a structural analogue of nicotinamide, it is a compound of interest for researchers in drug discovery and metabolic studies. The development of a robust and reliable analytical method is crucial for accurately quantifying its concentration in biological matrices to support pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for an LC-MS/MS method tailored for the specific and sensitive quantification of this compound in human plasma.

Experimental Protocols

Chemicals and Reagents
  • This compound (CAS: 173999-48-9) reference standard.[1]

  • 5-Bromo-N-ethyl(d5)nicotinamide as an internal standard (IS).[2]

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

  • Human plasma (sourced from a certified vendor).

Instrumentation

The analysis is performed on a UHPLC system coupled to a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method Workflow

The overall workflow for the quantification of this compound is depicted below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL of 5-Bromo-N-ethyl(d5)nicotinamide) Plasma->Add_IS Add_ACN Add Acetonitrile (180 µL) (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Inject Inject into LC-MS/MS Supernatant->LC_Inject Data_Acq Data Acquisition (MRM Mode) LC_Inject->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow from sample preparation to final quantification.

Detailed Protocols

2.4.1 Preparation of Standards and Samples

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS), 5-Bromo-N-ethyl(d5)nicotinamide, in methanol.

  • Calibration Standards: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare working standards. Spike these into blank human plasma to create calibration standards with a concentration range of 1 - 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution (e.g., 500 ng/mL).

    • Add 180 µL of ice-cold acetonitrile to precipitate proteins.[3][4]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

2.4.2 Liquid Chromatography Conditions A rapid and efficient separation is achieved using the following conditions.

Parameter Condition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Run Time 5 minutes

Table 1: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
0.5955
2.5595
4.0595
4.1955
5.0955

2.4.3 Mass Spectrometry Conditions The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The specific MRM transitions are optimized for the analyte and internal standard. The presence of a bromine atom results in a characteristic isotopic pattern ([M] and [M+2]) of nearly equal intensity, which can be used for confirmation.[5]

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 2: Optimized MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
This compound230.0184.08035
5-Bromo-N-ethyl(d5)nicotinamide (IS)235.0184.08035

Note: Precursor ions correspond to the [M+H]+ form. The m/z value represents the monoisotopic mass for the ⁷⁹Br isotope.

Method Validation and Performance

The method was validated according to established bioanalytical guidelines, assessing selectivity, linearity, precision, accuracy, and recovery.

Linearity and Sensitivity

The method demonstrated excellent linearity over the tested concentration range.

Table 3: Calibration Curve Summary

Parameter Result
Calibration Range 1.0 - 2000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Lower Limit of Quant. (LLOQ) 1.0 ng/mL
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (n=6).

Table 4: Summary of Intra-day and Inter-day Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
Low 3.0≤ 8.5%94.5% - 106.2%≤ 9.1%96.1% - 104.8%
Medium 300.0≤ 6.2%97.8% - 103.5%≤ 7.5%98.2% - 102.9%
High 1500.0≤ 5.8%98.1% - 101.7%≤ 6.9%98.5% - 101.2%

Acceptance criteria: Precision (%RSD) ≤ 15% and Accuracy within 85-115% of the nominal value.

Analyte-Metabolism Context

While the specific metabolic pathway of this compound is not detailed, its structural similarity to nicotinamide places it within the broader context of the NAD+ metabolome. Nicotinamide is a critical precursor for nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for cellular redox reactions.

NAD_Pathway Analyte This compound (Analyte) NAM Nicotinamide Analyte->NAM Structural Analogue NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAD NAD+ NMN->NAD Reactions Cellular Redox Reactions (e.g., Glycolysis, TCA Cycle) NAD->Reactions Coenzyme

References

Application Notes and Protocols for 5-Bromo-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and potential applications of 5-Bromo-N-ethylnicotinamide. The information is intended to ensure laboratory safety and proper use of this compound in a research environment.

Section 1: Compound Information

This compound is a halogenated pyridine derivative containing an N-alkylated amide group. This chemical structure makes it a compound of interest in medicinal chemistry and organic synthesis. The bromine atom at the 5-position can serve as a site for further functionalization, while the N-ethyl group can influence its physicochemical properties and biological activity.[1]

1.1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling and use in experimental setups.

PropertyValueSource
CAS Number 173999-48-9[2][3][4]
Molecular Formula C₈H₉BrN₂O[3][4]
Molecular Weight 229.07 g/mol [3][4]
Density (calculated) 1.471 g/cm³[3]
Boiling Point (calculated) 343.92°C at 760 mmHg[3]
Flash Point (calculated) 161.798°C[3]
Refractive Index (calculated) 1.559[3]
Topological Polar Surface Area (TPSA) 41.99 Ų[4]
logP (calculated) 1.5938[4]

Section 2: Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

2.1: Safety Precautions and Personal Protective Equipment (PPE)

This compound should be handled in a well-ventilated area.[5][6] It is crucial to avoid the formation of dust and aerosols.[6]

Hazard Statements:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear impervious, flame-retardant clothing and chemical-impermeable gloves.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

2.2: Storage Procedures

Store the container tightly closed in a dry, well-ventilated place.[6] For long-term storage, a temperature of 4°C is recommended.[4]

2.3: Accidental Release and First Aid Measures

Accidental Release: In case of a spill, prevent further leakage if it is safe to do so.[5] Do not let the chemical enter drains.[5] Collect the spillage and arrange for disposal in suitable, closed containers.[5] Use spark-proof tools and explosion-proof equipment.[5]

First Aid:

  • After Inhalation: Move the person into fresh air.

  • After Skin Contact: Immediately wash off with soap and plenty of water.[5]

  • After Eye Contact: Rinse with pure water for at least 15 minutes.[5]

  • After Ingestion: Rinse mouth with water. Do not induce vomiting.[5]

In all cases of exposure, consult a doctor.[5]

Section 3: Experimental Protocols

While specific detailed experimental protocols for this compound are not widely available in the public domain, its structural features suggest its use in synthetic chemistry. Below is a generalized workflow for a potential application in a cross-coupling reaction, a common synthetic route for such compounds.

3.1: General Workflow for a Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for using this compound as a substrate in a Suzuki cross-coupling reaction to introduce a new carbon-carbon bond at the bromine position.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Boronic Acid Derivative - Palladium Catalyst - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) heat Heat reaction mixture (e.g., 80-100 °C) under inert atmosphere (N2 or Ar) reagents->heat Setup complete monitor Monitor reaction progress (TLC or LC-MS) heat->monitor During reaction quench Quench reaction and perform aqueous workup monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize

Figure 1. General workflow for a Suzuki cross-coupling reaction involving this compound.

Section 4: Potential Signaling Pathway Interactions

The structural similarity of nicotinamide derivatives to endogenous molecules suggests they may interact with various biological pathways. While specific pathways for this compound are not yet elucidated, a hypothetical interaction based on related compounds could involve enzymes that utilize nicotinamide as a substrate.

4.1: Hypothetical Inhibition of a Nicotinamide-Utilizing Enzyme

This diagram illustrates a hypothetical mechanism where a nicotinamide derivative, such as this compound, acts as a competitive inhibitor of an enzyme that would normally process nicotinamide.

Enzyme_Inhibition_Pathway cluster_normal Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition Nicotinamide Nicotinamide Enzyme Enzyme (e.g., Nicotinamidase) Nicotinamide->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inhibitor This compound (Hypothetical Inhibitor) Inhibited_Enzyme Enzyme (e.g., Nicotinamidase) Inhibitor->Inhibited_Enzyme Binds to active site No_Product No Product Formation Inhibited_Enzyme->No_Product Blocks catalysis

Figure 2. Hypothetical competitive inhibition of a nicotinamide-utilizing enzyme by this compound.

Section 5: Conclusion

This compound is a valuable research chemical with potential applications in synthetic chemistry and drug discovery. Adherence to the safety and handling procedures outlined in this document is paramount for ensuring a safe laboratory environment. The provided experimental workflow and hypothetical pathway are intended to serve as a starting point for researchers working with this compound. Further investigation is needed to fully characterize its biological activities and potential therapeutic applications.

References

5-Bromo-N-ethylnicotinamide: A Versatile Precursor in Modern Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-ethylnicotinamide is a valuable heterocyclic building block in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a bromine atom and an N-ethylcarboxamide group, offers two key points for chemical modification. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties. The N-ethylnicotinamide core is a recognized pharmacophore, notably as a mimic of the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), the substrate for enzymes like poly(ADP-ribose) polymerases (PARPs). This makes this compound an attractive starting material for the synthesis of enzyme inhibitors and other biologically active molecules.

These application notes provide an overview of the utility of this compound in several key cross-coupling reactions and its potential application in the synthesis of PARP inhibitors, a class of targeted cancer therapeutics. Detailed experimental protocols for analogous reactions are provided as a starting point for synthetic endeavors.

Key Applications in Organic Synthesis

This compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery. These reactions enable the construction of complex molecular architectures from simple, readily available starting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

General Reaction Scheme:

dot

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Arylboronic Acid, and Base in a Schlenk Flask inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert addition Add Palladium Catalyst and Degassed Solvent inert->addition heating Heat Reaction Mixture (e.g., 80-100 °C) with Stirring addition->heating monitoring Monitor Progress by TLC or LC-MS heating->monitoring cool Cool to Room Temperature monitoring->cool extract Aqueous Work-up and Extraction cool->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for the solution-phase Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid Derivatives [1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482

Note: These conditions are for the closely related 5-bromonicotinic acid and serve as a good starting point for the optimization of reactions with this compound.

Detailed Experimental Protocol (Analogous to 5-Bromonicotinic Acid) [1]

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., DMF) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-N-ethylnicotinamide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction is invaluable for synthesizing arylamines from aryl halides and primary or secondary amines. Using this compound, this method allows for the introduction of a wide variety of amino groups at the 5-position.

General Reaction Scheme:

dot

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)-Br(L_n) OA->PdII LE Ligand Exchange PdII->LE R¹R²NH Amine_Complex [Ar-Pd(II)-N(H)R¹R²(L_n)]⁺ LE->Amine_Complex Deprot Deprotonation Amine_Complex->Deprot Base Amido_Complex Ar-Pd(II)-NR¹R²(L_n) Deprot->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 Product Ar-NR¹R² RE->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromoindole [4]

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1001895
2n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1001688
3AnilinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.4)Toluene802092

Note: These conditions for 5-bromoindole can be adapted for this compound, though optimization may be necessary.

Detailed Experimental Protocol (Analogous to 5-Bromoindole) [4]

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos).

  • Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu). Add the anhydrous solvent (e.g., toluene) via syringe. Finally, add the amine (1.2-2.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing. Then, heat the mixture to the desired temperature (e.g., 80-110 °C) using a preheated oil bath or heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride if a strong base was used. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in many pharmaceuticals and functional materials. For this compound, this reaction enables the introduction of various alkyne functionalities.

General Reaction Scheme:

dot

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Pd Catalyst, and Cu(I) Co-catalyst in a Flask inert Evacuate and Backfill with Inert Gas reagents->inert addition Add Anhydrous Solvent, Amine Base, and Terminal Alkyne inert->addition heating Stir at Room Temperature or Heat (e.g., 80 °C) addition->heating monitoring Monitor Progress by TLC heating->monitoring cool Cool to Room Temperature monitoring->cool extract Aqueous Work-up and Extraction cool->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: A general experimental workflow for the Sonogashira coupling reaction.

Table 3: Representative Conditions for Sonogashira Coupling of 5-Bromoindole [5]

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/AHigh

Note: These conditions for 5-bromoindole provide a useful starting point for reactions with this compound.

Detailed Experimental Protocol (Analogous to 5-Bromoindole) [5]

  • Reaction Setup: In a flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2.0 equiv.) via syringe. Add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 80 °C) for the required time.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair.[6] PARP inhibitors are a class of targeted therapies that have shown significant efficacy in treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[7] This therapeutic strategy is based on the concept of synthetic lethality.

The nicotinamide moiety is a key pharmacophore in the design of PARP inhibitors, as it mimics the nicotinamide portion of the natural substrate, NAD+.[7] Therefore, this compound serves as an excellent precursor for the synthesis of novel PARP inhibitors. The bromine atom allows for the introduction of various cyclic and aromatic structures through cross-coupling reactions, which can be designed to interact with other regions of the PARP active site to enhance potency and selectivity.

dot

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer BRCA-Deficient Cancer Cell DNA_damage_N DNA Single-Strand Break BER_N Base Excision Repair (BER) (via PARP) DNA_damage_N->BER_N HR_N Homologous Recombination (HR) DNA_damage_N->HR_N Cell_Survival_N Cell Survival BER_N->Cell_Survival_N HR_N->Cell_Survival_N DNA_damage_C DNA Single-Strand Break BER_C BER Blocked (PARP Inhibitor) DNA_damage_C->BER_C HR_C Defective HR (BRCA mutation) DNA_damage_C->HR_C Cell_Death_C Cell Death (Apoptosis) BER_C->Cell_Death_C HR_C->Cell_Death_C

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

This compound is a highly versatile and valuable precursor for the synthesis of a wide range of complex organic molecules. Its utility in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allows for the efficient construction of diverse molecular libraries for drug discovery. Furthermore, its inherent nicotinamide scaffold makes it a particularly attractive starting material for the development of targeted therapeutics such as PARP inhibitors. The protocols and data presented here for analogous compounds provide a solid foundation for researchers to explore the full potential of this compound in their synthetic and medicinal chemistry programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Bromo-N-ethylnicotinamide Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of 5-Bromo-N-ethylnicotinamide in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: For a novel compound like this compound, where published data is scarce, a broad range of concentrations should be tested initially. A common starting point for small molecules is to perform a dose-response experiment with concentrations spanning several orders of magnitude, for example, from 1 nM to 100 µM.[1] This initial screen will help identify an effective concentration range for your specific cell line and assay.

Q2: How can I determine the optimal concentration of this compound for my specific cell line and experiment?

A2: The optimal concentration is often determined by identifying the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value from a dose-response curve. This involves treating your cells with a serial dilution of the compound and measuring a relevant biological endpoint (e.g., cell viability, proliferation, or a specific biomarker). The goal is to find a concentration that elicits the desired effect without causing significant, unintended cytotoxicity.

Q3: What is the best solvent to use for dissolving this compound?

A3: Most small molecule compounds are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[3] Always run a vehicle control (medium with the same concentration of DMSO as the treated wells) to account for any effects of the solvent.[3]

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration depends on the specific biological question and the mechanism of action of the compound. For acute effects, a shorter incubation of a few hours may be sufficient. For chronic effects or to assess long-term viability, treatment times of 24, 48, or 72 hours are common. It is advisable to perform a time-course experiment to determine the ideal treatment duration for your experimental goals.

Troubleshooting Guide

Problem 1: I am not observing any effect of this compound, even at high concentrations.

  • Possible Cause: The compound may have low potency in your chosen cell line, or it may have degraded.

  • Solution:

    • Verify Compound Integrity: Ensure the compound has been stored correctly, typically at -20°C, and has not undergone multiple freeze-thaw cycles.[2][4]

    • Check Solubility: Visually inspect your stock solution and the final dilutions in the culture medium for any precipitation.

    • Extend Incubation Time: The compound may require a longer treatment duration to elicit a response.

    • Consider a Different Cell Line: The target of this compound may not be present or may be expressed at low levels in your current cell line.

    • Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected biological changes.

Problem 2: I am observing high levels of cell death, even at low concentrations.

  • Possible Cause: The compound may be highly cytotoxic to your cell line, or there may be an issue with the compound's purity or the experimental setup.

  • Solution:

    • Perform a Cytotoxicity Assay: Use an assay like MTT, XTT, or a trypan blue exclusion assay to determine the cytotoxic concentration range.

    • Lower the Concentration Range: Based on the cytotoxicity data, shift your experimental concentrations to a lower, non-toxic range.

    • Check for Contamination: Microbial contamination can cause widespread cell death.[5] Visually inspect your cultures under a microscope and check for turbidity or a sudden pH change in the medium.[5]

    • Vehicle Control Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing the observed cell death.[3]

Problem 3: My experimental results are not reproducible.

  • Possible Cause: Inconsistent experimental technique, variability in cell culture conditions, or issues with the compound itself can lead to poor reproducibility.

  • Solution:

    • Standardize Protocols: Ensure all experimental steps, including cell seeding density, treatment duration, and assay procedures, are consistent between experiments.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Consistent Pipetting: Use calibrated pipettes and consistent technique to minimize errors in compound dilution and addition.[3]

    • Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.

Experimental Protocols

Protocol 1: Determination of IC50 using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., from 1 nM to 100 µM).

    • Remove the old media from the 96-well plate and add the media containing the different concentrations of the compound. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[3]

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Different Cell Lines

Cell LineIC50 (µM) after 48hMax. Tolerated Concentration (µM)
Cell Line A15.25
Cell Line B45.820
Cell Line C5.11

Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO serial_dil Perform Serial Dilutions stock->serial_dil add_compound Add Compound to Cells serial_dil->add_compound seed_cells Seed Cells in 96-well Plate seed_cells->add_compound incubate Incubate for 48h add_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the optimal concentration of a new compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway ext_signal External Signal receptor Receptor ext_signal->receptor enzyme_a Enzyme A receptor->enzyme_a enzyme_b Enzyme B enzyme_a->enzyme_b tf Transcription Factor enzyme_b->tf response Cellular Response (e.g., Proliferation) tf->response compound 5-Bromo-N- ethylnicotinamide compound->enzyme_b

Caption: Hypothetical signaling pathway showing inhibition by this compound.

troubleshooting_flowchart start Start Troubleshooting issue What is the issue? start->issue no_effect No Effect Observed issue->no_effect No Effect high_cytotoxicity High Cytotoxicity issue->high_cytotoxicity High Cytotoxicity not_reproducible Results Not Reproducible issue->not_reproducible Not Reproducible sol_no_effect_1 Verify compound integrity and solubility no_effect->sol_no_effect_1 sol_high_cyto_1 Perform cytotoxicity assay (e.g., MTT) high_cytotoxicity->sol_high_cyto_1 sol_not_rep_1 Standardize protocols (seeding, timing) not_reproducible->sol_not_rep_1 sol_no_effect_2 Increase incubation time sol_no_effect_1->sol_no_effect_2 sol_no_effect_3 Test on a different cell line sol_no_effect_2->sol_no_effect_3 sol_high_cyto_2 Lower concentration range sol_high_cyto_1->sol_high_cyto_2 sol_high_cyto_3 Check for contamination sol_high_cyto_2->sol_high_cyto_3 sol_not_rep_2 Use consistent cell passage number sol_not_rep_1->sol_not_rep_2 sol_not_rep_3 Ensure consistent pipetting sol_not_rep_2->sol_not_rep_3

Caption: Troubleshooting decision tree for common cell culture issues.

References

Troubleshooting 5-Bromo-N-ethylnicotinamide solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 5-Bromo-N-ethylnicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What could be the cause?

This phenomenon, often termed "solvent shocking," is common when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where the compound is less soluble. The abrupt change in solvent polarity causes the compound to crash out of solution.

Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?

Several strategies can be employed to enhance the aqueous solubility of this compound and prevent precipitation:

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (e.g., 1-10% ethanol or DMSO) in your final aqueous solution can help maintain solubility.

  • pH Adjustment: The pyridine ring in this compound is weakly basic. Adjusting the pH of the aqueous buffer to a slightly acidic range (e.g., pH 5-6) may increase solubility by promoting the formation of a more soluble protonated form.

  • Gentle Heating: Gently warming the solution can increase the solubility of many compounds. However, it is crucial to ensure that the temperature is not high enough to cause degradation.

  • Sonication: Using a sonicator can help to break down smaller particles and aid in the dissolution process.

  • Stepwise Dilution: Instead of a single large dilution, performing a series of smaller, stepwise dilutions of the stock solution into the aqueous buffer can sometimes prevent precipitation.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem: The compound does not dissolve in the chosen solvent.

Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the solvent to lower the effective concentration of the compound.
Inappropriate solvent choice.If using an aqueous buffer, prepare a stock solution in an organic solvent like DMSO or ethanol first.
Compound is at its solubility limit.Try gentle heating or sonication to facilitate dissolution.

Problem: The compound precipitates out of solution after initial dissolution.

Possible Cause Suggested Solution
Supersaturated solution.Prepare a fresh solution at a slightly lower concentration.
Temperature change.Ensure the storage temperature is consistent with the experimental temperature to avoid precipitation upon cooling.
"Solvent shocking" during dilution.Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. Consider a stepwise dilution.

Quantitative Solubility Data for Related Compounds

While specific data for this compound is limited, the following table provides solubility information for the parent compound, nicotinamide, which can serve as a useful reference.

CompoundSolvent/BufferApproximate Solubility
NicotinamideEthanol~2.5 mg/mL[1]
NicotinamideDMSO~15 mg/mL[1]
NicotinamidePBS (pH 7.2)~10 mg/mL[1]
N-(Hydroxymethyl)nicotinamideDMSO55-100 mg/mL
N-(Hydroxymethyl)nicotinamideCold Water/AlcoholSparingly soluble
N-(Hydroxymethyl)nicotinamideHot Water/AlcoholFreely soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a specific amount of this compound powder (Molecular Weight: 229.07 g/mol ). For 1 mL of a 10 mM stock solution, weigh 2.29 mg.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

  • Mixing: Vortex the tube until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Dilution: To minimize precipitation, add the stock solution to the pre-warmed (e.g., 37°C) aqueous buffer dropwise while vigorously vortexing or stirring.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically below 0.5%) to avoid affecting the experimental system.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, try preparing a working solution with a lower final concentration of this compound or a slightly higher percentage of co-solvent if permissible for the experiment.

  • Sterilization: If required for cell culture applications, sterile-filter the final working solution using a 0.22 µm syringe filter.

Potential Signaling Pathways and Experimental Workflows

Based on the structure of this compound and the known activities of related compounds, it may be involved in several cellular signaling pathways. Nicotinamide and its derivatives are known to influence pathways regulated by enzymes such as Poly (ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT) .[2][3][4]

Below are diagrams illustrating a general troubleshooting workflow for solubility issues and a hypothetical signaling pathway that could be investigated for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Dissolving this compound issue Solubility Issue Observed (Precipitation / Incomplete Dissolution) start->issue check_solvent Is the primary solvent appropriate? (e.g., DMSO, Ethanol for stock) issue->check_solvent No check_concentration Is the concentration too high? issue->check_concentration Yes adjust_solvent Use a suitable organic solvent for stock solution. check_solvent->adjust_solvent adjust_solvent->issue lower_concentration Reduce the final concentration. check_concentration->lower_concentration Yes check_dilution How was the dilution into aqueous buffer performed? check_concentration->check_dilution No lower_concentration->issue optimize_dilution Use stepwise dilution and/or vigorous mixing. check_dilution->optimize_dilution check_buffer Consider buffer properties. check_dilution->check_buffer optimize_dilution->issue adjust_buffer Optimize buffer pH (slightly acidic) or add co-solvents. check_buffer->adjust_buffer further_assistance Apply gentle heating or sonication. check_buffer->further_assistance adjust_buffer->issue success Solution is clear. Proceed with experiment. further_assistance->success

A logical workflow for troubleshooting precipitation issues.

Putative_Signaling_Pathway Hypothetical Signaling Pathway for this compound cluster_nampt NAMPT Inhibition Pathway cluster_parp PARP Inhibition Pathway compound This compound NAMPT NAMPT compound->NAMPT inhibits? PARP PARP compound->PARP inhibits? NAD NAD+ NAMPT->NAD synthesis Sirtuins Sirtuins NAD->Sirtuins activates Metabolism Cellular Metabolism Sirtuins->Metabolism regulates Apoptosis Apoptosis Metabolism->Apoptosis dysregulation can lead to DNA_repair DNA Repair PARP->DNA_repair mediates DNA_damage DNA Damage DNA_damage->PARP activates DNA_repair->Apoptosis inhibition leads to

Putative signaling pathways for this compound.

References

Technical Support Center: Synthesis of 5-Bromo-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 5-Bromo-N-ethylnicotinamide synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and robust method is the amidation of 5-bromonicotinic acid with ethylamine. This is typically a two-step process involving the initial activation of the carboxylic acid group of 5-bromonicotinic acid, followed by the reaction with ethylamine to form the amide bond.

Q2: How is the carboxylic acid of 5-bromonicotinic acid activated for amidation?

A2: The carboxylic acid is commonly converted to a more reactive intermediate. The most frequent methods include:

  • Acyl Chloride Formation: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 5-bromonicotinoyl chloride.[1] Oxalyl chloride is often preferred due to milder reaction conditions and the formation of volatile byproducts, which simplifies workup.

  • Direct Coupling Agents: Employing reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). However, these can lead to the formation of urea byproducts that may be challenging to remove during purification.

Q3: What are the key factors influencing the yield of the reaction?

A3: Several factors can significantly impact the yield:

  • Purity of Starting Materials: Ensure 5-bromonicotinic acid and ethylamine are of high purity and dry.

  • Exclusion of Moisture: The activated intermediates, especially the acyl chloride, are highly sensitive to moisture and can hydrolyze back to the carboxylic acid. All glassware should be oven-dried, and anhydrous solvents should be used.

  • Reaction Temperature: Temperature control is crucial, particularly during the addition of reagents.

  • Choice of Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the acylation reaction without competing with the ethylamine nucleophile.

Q4: Can I purify this compound by recrystallization?

A4: Yes, recrystallization is a common and effective method for purifying the final product.[2] A suitable solvent system needs to be determined experimentally, but mixtures of ethanol and water or other polar organic solvents are often good starting points. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals, which are then isolated by filtration.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of 5-bromonicotinic acid. 2. Hydrolysis of the acyl chloride intermediate. 3. Insufficiently reactive ethylamine (e.g., protonated form). 4. Suboptimal reaction temperature. 1. Ensure sufficient activating agent (e.g., 1.5-2.0 equivalents of oxalyl chloride) is used. A catalytic amount of DMF can accelerate acyl chloride formation.[5]2. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use a non-nucleophilic base (e.g., triethylamine, 1.2-1.5 equivalents) to scavenge HCl produced.[6]4. Acyl chloride formation can be done at room temperature, but the subsequent amidation is often performed at 0 °C to control the reaction's exothermicity.
Presence of Unreacted 5-Bromonicotinic Acid 1. Inefficient carboxylic acid activation. 2. Premature quenching of the reaction. 3. Hydrolysis of the activated intermediate. 1. Increase the amount of activating agent or the reaction time for the activation step.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup.3. As mentioned above, rigorously exclude water from the reaction.
Formation of a White Precipitate (Urea byproduct) 1. Use of carbodiimide coupling agents (e.g., DCC, EDC). 1. If possible, switch to the acyl chloride method. If using carbodiimides, the urea byproduct can often be removed by filtration, although some may remain soluble. Purification by column chromatography may be necessary.
Difficult Purification 1. Presence of multiple byproducts. 2. Product is an oil instead of a solid. 1. Optimize reaction conditions to minimize side reactions. Column chromatography on silica gel is a reliable method for separating the desired product from impurities.2. If the product oils out during recrystallization, try using a different solvent system or a combination of solvents. Purification by column chromatography is also a good alternative.

Data Presentation

Table 1: Comparison of Expected Yields for Amidation of Substituted Nicotinic Acids

Starting MaterialActivating AgentAmineBaseSolventYield (%)Reference
5-Bromo-6-chloronicotinic acidThionyl ChlorideAniline-Chloroform>80[1]
5-Bromo-6-chloronicotinic acidThionyl Chloride4-Chloroaniline-Chloroform>80[1]
Substituted nicotinic acidOxalyl Chloride/DMFSubstituted thiophen-2-amineTriethylamineDichloromethane64-74[6]
5-Bromonicotinic acidDirect BrominationN/AN/AThionyl Chloride/Bromine93 (for the acid)[7]

Note: The yields presented are for analogous reactions and may vary for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride Intermediate

This protocol is adapted from established procedures for the synthesis of similar nicotinamides.[5][6]

Part 1: Preparation of 5-Bromonicotinoyl Chloride

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-bromonicotinic acid (5.0 g, 24.75 mmol).

  • Add anhydrous dichloromethane (DCM, 40 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add oxalyl chloride (3.0 mL, 37.13 mmol, 1.5 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. The reaction mixture should become a clear solution.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride. The resulting crude 5-bromonicotinoyl chloride is a pale yellow solid and should be used immediately in the next step.

Part 2: Amidation with Ethylamine

  • Dissolve the crude 5-bromonicotinoyl chloride in anhydrous dichloromethane (40 mL) under a nitrogen atmosphere and cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, prepare a solution of ethylamine (2.0 M in THF, 14.85 mL, 29.7 mmol, 1.2 eq) and triethylamine (5.2 mL, 37.13 mmol, 1.5 eq) in anhydrous dichloromethane (10 mL).

  • Add the ethylamine/triethylamine solution dropwise to the stirred solution of 5-bromonicotinoyl chloride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.

  • Quench the reaction by slowly adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • The crude this compound can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Synthesis_Pathway A 5-Bromonicotinic Acid R1 Oxalyl Chloride (or SOCl₂) cat. DMF, DCM, RT A->R1 B 5-Bromonicotinoyl Chloride (Activated Intermediate) R2 Ethylamine, Triethylamine DCM, 0 °C to RT B->R2 C This compound (Final Product) R1->B Activation R2->C Amidation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed q1 Check for unreacted 5-bromonicotinic acid start->q1 s1 Increase activating agent amount or reaction time for activation step q1->s1 Yes q2 Moisture contamination suspected? q1->q2 No s1->q2 s2 Use oven-dried glassware and anhydrous solvents. Run under inert atmosphere. q2->s2 Yes q3 Base used correctly? q2->q3 No s2->q3 s3 Ensure addition of non-nucleophilic base (e.g., triethylamine) to neutralize HCl. q3->s3 No end Yield Improved q3->end Yes s3->end Logical_Relationships Yield High Yield Activation Complete Carboxylic Acid Activation Activation->Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Base Proper Base Usage Base->Yield Temp Optimal Temperature Control Temp->Yield LowYield Low Yield / Byproducts IncompleteActivation Incomplete Activation IncompleteActivation->LowYield Moisture Moisture Contamination Moisture->LowYield WrongBase Incorrect Base WrongBase->LowYield

References

Preventing degradation of 5-Bromo-N-ethylnicotinamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-Bromo-N-ethylnicotinamide in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: Based on the chemical structure of this compound, a halogenated aromatic amide, the primary degradation pathways are likely to be:

  • Hydrolysis: The amide bond can be susceptible to cleavage under strongly acidic or basic conditions, yielding 5-bromonicotinic acid and ethylamine.

  • Photodegradation: Aromatic bromine compounds can undergo reductive debromination when exposed to light, particularly UV radiation. This would result in the formation of N-ethylnicotinamide.

Q2: What are the ideal storage conditions for this compound solutions?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at or below room temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain the pH of the solution close to neutral (pH 6-8).

  • Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to remove oxygen, which can sometimes participate in degradation reactions.

Q3: Can I use acidic or basic buffers with this compound?

A3: It is generally recommended to avoid strongly acidic or basic conditions. If your experimental protocol requires a pH outside the neutral range, it is crucial to perform a stability study to determine the rate of degradation under your specific conditions. If a non-neutral pH is necessary, use the mildest possible conditions and prepare the solution fresh before each use.

Q4: How can I detect degradation of my this compound solution?

A4: The most common method for detecting degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products (e.g., 5-bromonicotinic acid and N-ethylnicotinamide). A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of the this compound stock solution.1. Prepare a fresh stock solution. 2. Perform an HPLC analysis of the old and new stock solutions to check for degradation. 3. Review storage conditions (light exposure, temperature, pH).
Appearance of unknown peaks in HPLC analysis. The new peaks are likely degradation products.1. Attempt to identify the degradation products by comparing their retention times with those of potential degradants (5-bromonicotinic acid, N-ethylnicotinamide) or by using mass spectrometry (LC-MS). 2. Adjust solution pH to be closer to neutral. 3. Protect the solution from light.
Precipitate forms in the solution upon storage. The compound may be less soluble at lower temperatures, or a degradation product may be precipitating.1. Allow the solution to warm to room temperature and check if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a degradant. Analyze the supernatant and the dissolved precipitate (if possible) by HPLC. 3. Consider using a different solvent or a co-solvent to improve solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60 °C for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), take a sample from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, along with an unstressed control, by a suitable analytical method, such as HPLC-UV.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each condition.

Protocol 2: Solution Stability Study

This protocol is used to determine the stability of this compound under specific experimental conditions.

1. Prepare Test Solutions:

  • Prepare solutions of this compound in the buffers and at the concentrations that will be used in your experiments.

2. Storage Conditions:

  • Store the test solutions under the intended experimental conditions (e.g., specific temperature, lighting).

3. Sample Analysis:

  • At various time points (e.g., 0, 1, 3, 7, and 14 days), analyze the solutions by a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the concentration of this compound remaining at each time point.

  • Determine the rate of degradation and the shelf-life of the solution under the tested conditions.

Data Presentation

Table 1: Example Results from a Forced Degradation Study
Stress ConditionIncubation Time (hours)This compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl (60 °C) 2485.212.1 (5-bromonicotinic acid)2.7 (Other)
0.1 M NaOH (60 °C) 2478.518.3 (5-bromonicotinic acid)3.2 (Other)
3% H₂O₂ (RT) 2498.11.9Not Detected
Heat (60 °C) 2499.50.5Not Detected
Light (Sunlight) 2492.36.8 (N-ethylnicotinamide)0.9 (Other)
Table 2: Example Solution Stability Data (Stored at Room Temperature, Exposed to Light)
Time (days)Concentration (mg/mL)% Remaining
01.00100
10.9898
30.9595
70.9090
140.8282

Visualizations

degradation_pathway main This compound hydrolysis_product 5-Bromonicotinic Acid + Ethylamine main->hydrolysis_product  Hydrolysis (Acid/Base) photo_product N-ethylnicotinamide main->photo_product  Photodegradation (Light/UV)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acidic prep_stock->acid base Basic prep_stock->base heat Thermal prep_stock->heat light Photolytic prep_stock->light hplc HPLC Analysis acid->hplc base->hplc heat->hplc light->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_tree start Inconsistent Experimental Results? check_solution Is the this compound solution fresh? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage Review storage conditions: - Protected from light? - Neutral pH? - Correct temperature? yes_fresh->check_storage prepare_new Prepare a fresh solution and re-run the experiment. no_fresh->prepare_new storage_ok Yes check_storage->storage_ok Yes storage_not_ok No check_storage->storage_not_ok No other_factors Consider other experimental variables. storage_ok->other_factors correct_storage Adjust storage conditions and use a fresh solution. storage_not_ok->correct_storage

Caption: Troubleshooting decision tree for inconsistent results.

Off-target effects of 5-Bromo-N-ethylnicotinamide in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific data on the off-target effects of 5-Bromo-N-ethylnicotinamide in cellular models is limited in publicly available scientific literature. This guide provides a framework for troubleshooting and investigation based on the known activities of its parent compound, nicotinamide, and structurally related analogs. Researchers should validate these potential off-target effects for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target and off-target mechanisms of action for this compound?

A1: Based on its structural similarity to nicotinamide and its derivatives, this compound is likely to interact with several cellular pathways.

  • Potential On-Target Activity: As a nicotinamide analog, it may act as an inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide.[1]

  • Potential Off-Target Pathways:

    • NAD+ Metabolism: It may act as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular respiration and energy production, potentially altering intracellular NAD+ pools.[2][3]

    • Sirtuin Modulation: Nicotinamide is a known inhibitor of sirtuins (e.g., SIRT1), a class of NAD+-dependent deacetylases. This compound may share this activity.[3]

    • PARP Inhibition: Nicotinamide is a weak inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair.[4]

    • Kinase Inhibition: At higher concentrations, nicotinamide derivatives have been shown to inhibit various kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK).[3]

    • GPCR Interaction: Analogs like 5-bromonicotinic acid are known to interact with G-protein coupled receptors like GPR109A (HCA2).[5]

Q2: I am observing unexpected cytotoxicity in my cell-based assay. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include high concentrations of the compound, solvent toxicity, or off-target effects on essential cellular pathways.

Q3: How can I determine if the observed cellular effect is due to an off-target interaction?

A3: Differentiating on-target from off-target effects is crucial. A combination of approaches is recommended:

  • Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in cells.

  • Overexpression/Knockdown Studies: Overexpressing the intended target may rescue the cells from the compound's effects, while knocking down the target should mimic the compound's phenotype.

  • Use of Structurally Unrelated Inhibitors: Compare the cellular phenotype induced by this compound with that of a structurally different inhibitor of the same target.

  • Off-Target Profiling: Screen the compound against a panel of common off-targets, such as kinases or GPCRs.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cellular models.

Observed Problem Potential Cause Recommended Action
High Variability in Assay Results Inconsistent cell seeding or cell health.Ensure a consistent cell seeding density and that cells are in the logarithmic growth phase. Regularly test for mycoplasma contamination.[6]
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity.[6]
Compound precipitation.Check the solubility of this compound in your culture medium. Consider lowering the final concentration or using a different solvent.
Unexpected Cytotoxicity Solvent (e.g., DMSO) toxicity.Run a vehicle control with varying concentrations of the solvent to determine its toxicity threshold. Keep the final solvent concentration below 0.5%.[3]
Off-target effects on cell viability pathways.Perform a dose-response curve and a time-course experiment to determine the EC50 and optimal incubation time.[3]
Contamination of cell culture.Regularly check for microbial or mycoplasma contamination.[6]
Discrepancy Between Biochemical and Cellular Assay Results Poor cell permeability.Assess the compound's ability to cross the cell membrane using cell-based target engagement assays.
Compound efflux by cellular transporters.Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored.
Metabolic inactivation of the compound.Investigate the metabolic stability of this compound in your specific cell line.

Quantitative Data Summary

The following table summarizes inhibitory activities of nicotinamide and related compounds against potential off-targets. This data can serve as a reference for designing experiments with this compound, though direct testing is required to determine its specific activity.

CompoundPrimary TargetIC50 (Primary Target)Key Off-Target(s)IC50/Ki (Off-Target)
Nicotinamide (Reference) PARP121 µMSIRT1, SIRT250-100 µM
Olaparib (PARP Inhibitor) PARP15 nM->10 µM (most kinases)
Rucaparib (PARP Inhibitor) PARP11.4 nMMultiple Kinases10-100 nM
Talazoparib (PARP Inhibitor) PARP10.57 nM->1 µM (most kinases)

Data for Olaparib, Rucaparib, and Talazoparib are included for comparison as well-characterized inhibitors with known off-target profiles.[4]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Protocol 2: Kinase Inhibition Assay (Generic)

This protocol describes a general method for testing the inhibitory activity of this compound against a specific kinase.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase and the compound dilutions. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate for the optimized reaction time at 30°C.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Use a suitable detection method (e.g., ADP-Glo™, Lance® TR-FRET) to measure kinase activity according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

G Potential Off-Target Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., GPR109A) ROCK ROCK Kinase NAM_metabolism Nicotinamide Metabolism NAD NAD+ NAM_metabolism->NAD SIRT1 SIRT1 NAD->SIRT1 Cofactor PARP1 PARP1 DNA_repair DNA Repair PARP1->DNA_repair Compound 5-Bromo-N- ethylnicotinamide Compound->GPCR ? Compound->ROCK ? (Inhibition) Compound->NAM_metabolism ? (Precursor) Compound->SIRT1 ? (Inhibition) Compound->PARP1 ? (Inhibition)

Caption: Potential off-target interactions of this compound.

G Troubleshooting Workflow for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed q1 Check Solvent Toxicity (Vehicle Control) start->q1 a1_yes Solvent is Toxic q1->a1_yes Yes a1_no Solvent Not Toxic q1->a1_no No sol1 Lower Solvent % (<0.5%) a1_yes->sol1 q2 Perform Dose-Response & Time-Course a1_no->q2 a2 Determine EC50 and Optimal Time q2->a2 q3 Assess Cell Health & Contamination a2->q3 a3_yes Contamination or Poor Health q3->a3_yes Yes a3_no Cells are Healthy q3->a3_no No sol3 Use Fresh Cells, Test for Mycoplasma a3_yes->sol3 off_target Investigate Off-Target Effects (e.g., Kinase Panel, CETSA) a3_no->off_target

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Minimizing batch-to-batch variability of 5-Bromo-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize batch-to-batch variability in the synthesis and use of 5-Bromo-N-ethylnicotinamide. Our goal is to ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical steps?

The most common and efficient synthesis of this compound involves a two-step process starting from 5-bromonicotinic acid. The critical steps are the activation of the carboxylic acid and the subsequent amidation.

  • Acyl Chloride Formation: 5-bromonicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive intermediate, 5-bromonicotinoyl chloride. This step is crucial as incomplete conversion can lead to impurities in the final product.

  • Amidation: The 5-bromonicotinoyl chloride is then reacted with ethylamine in the presence of a base to yield this compound. Careful control of temperature and stoichiometry is essential to minimize side reactions.

Q2: What are the potential impurities I should be aware of, and how can I detect them?

Several potential impurities can arise during the synthesis of this compound. The most common ones are:

  • 5-Bromonicotinic Acid: Unreacted starting material. It can be detected by HPLC, where it will have a different retention time than the final product, and by ¹H NMR, where the carboxylic acid proton will be visible.

  • N,N'-diethyl-5-bromonicotinamide: A potential byproduct if the ethylamine reacts with the acyl chloride in a 2:1 ratio. This can be identified by mass spectrometry (MS) due to its higher molecular weight.

  • Isomeric Impurities: Depending on the purity of the starting material, other brominated nicotinamide isomers could be present. These are best identified and quantified using a validated HPLC method.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields in the synthesis of this compound can often be attributed to several factors:

  • Incomplete Acyl Chloride Formation: If the conversion of 5-bromonicotinic acid to its acyl chloride is not complete, the subsequent amidation reaction will be inefficient. Ensure you are using a sufficient excess of the chlorinating agent and allowing for adequate reaction time.

  • Hydrolysis of Acyl Chloride: The acyl chloride intermediate is highly sensitive to moisture. The presence of water in the reaction solvent or on the glassware will lead to the hydrolysis of the acyl chloride back to 5-bromonicotinic acid, reducing the yield of the desired amide. Always use anhydrous solvents and properly dried glassware.

  • Suboptimal Reaction Conditions for Amidation: The temperature and choice of base for the amidation step are critical. Running the reaction at too high a temperature can lead to side reactions, while an inappropriate base may not effectively scavenge the HCl byproduct, thereby hindering the reaction.

Q4: I am observing significant variability in the purity and performance of different batches. What should I investigate?

Batch-to-batch variability is a common challenge in chemical synthesis. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include:

  • Raw Material Quality: The purity of the starting 5-bromonicotinic acid and ethylamine can significantly impact the final product. Ensure you are using reagents of consistent quality from a reliable supplier.

  • Reaction Parameter Control: Seemingly minor deviations in reaction temperature, stirring speed, and addition rates of reagents can lead to significant differences in the impurity profile and overall yield between batches.[1]

  • Work-up and Purification Procedures: Inconsistent work-up procedures can lead to varying levels of impurities being carried through to the final product. The purification method, whether it be recrystallization or chromatography, must be well-defined and consistently applied.

  • Storage and Handling: this compound should be stored in a cool, dry place away from light to prevent degradation. Improper storage can lead to a decrease in purity over time.

Troubleshooting Guides

Guide 1: Low Yield in Amide Formation

This guide provides a step-by-step approach to troubleshooting low yields in the amidation of 5-bromonicotinoyl chloride with ethylamine.

Observation Potential Cause Recommended Action
Low conversion of starting material (5-bromonicotinic acid) Incomplete formation of the acyl chloride intermediate.- Increase the equivalents of the chlorinating agent (e.g., thionyl chloride to 1.5-2.0 eq.).- Extend the reaction time for the acyl chloride formation.- Ensure the reaction is performed under anhydrous conditions.
Presence of significant amounts of 5-bromonicotinic acid in the final product Hydrolysis of the acyl chloride intermediate.- Use anhydrous solvents (e.g., freshly distilled THF or DCM).- Dry all glassware in an oven before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple unidentified byproducts Side reactions due to incorrect temperature or base.- Control the temperature of the amidation reaction carefully, typically by adding the acyl chloride solution to the ethylamine solution at 0°C.- Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct.
Guide 2: Inconsistent Purity Between Batches

This guide helps to identify and address the root causes of inconsistent purity in different batches of this compound.

Observation Potential Cause Recommended Action
Variable levels of residual 5-bromonicotinic acid Inconsistent reaction completion or inefficient purification.- Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.- Optimize the purification step. If using recrystallization, ensure the solvent system and cooling rate are consistent. If using chromatography, ensure the loading and elution conditions are standardized.
Presence of unknown impurities in some batches Contamination of reagents or solvents, or inconsistent reaction conditions.- Test the purity of incoming raw materials.- Ensure all solvents are of high purity and are not contaminated.- Standardize all reaction parameters, including temperature, reaction time, and stirring speed.
Discoloration of the final product Presence of trace impurities or degradation.- Consider a final purification step with activated carbon to remove colored impurities.- Ensure the product is stored under appropriate conditions (cool, dry, and protected from light).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound from 5-bromonicotinic acid.

Materials:

  • 5-Bromonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Ethylamine solution (e.g., 2 M in THF)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation: To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM and cool the solution to 0°C.

  • In a separate flask, dissolve ethylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C.

  • Add the solution of 5-bromonicotinoyl chloride dropwise to the ethylamine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Quality Control by HPLC

This protocol outlines a general method for analyzing the purity of this compound by High-Performance Liquid Chromatography (HPLC).

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

Data Presentation

Table 1: Typical Analytical Data for this compound
Analytical Technique Parameter Expected Value/Observation
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm)~8.9 (s, 1H), ~8.6 (s, 1H), ~8.3 (s, 1H), ~6.2 (br s, 1H, NH), 3.5 (q, 2H), 1.3 (t, 3H)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm)~164, ~151, ~148, ~138, ~132, ~121, ~35, ~15
HPLC Purity Main Peak Area>98%
Mass Spectrometry (ESI+) [M+H]⁺m/z 229.0/231.0 (Isotopic pattern for Br)

Visualizations

Synthesis_Pathway Synthesis of this compound A 5-Bromonicotinic Acid B 5-Bromonicotinoyl Chloride A->B SOCl₂ or (COCl)₂ DCM C This compound B->C Ethylamine, Et₃N DCM Troubleshooting_Workflow Troubleshooting Batch-to-Batch Variability Start Batch Fails QC Check_Raw_Materials Verify Raw Material Purity (NMR, HPLC) Start->Check_Raw_Materials Check_Reaction_Conditions Audit Reaction Parameters (Temp, Time, Stirring) Start->Check_Reaction_Conditions Check_Workup Standardize Work-up & Purification Start->Check_Workup Analyze_Impurity_Profile Characterize Impurities (HPLC, LC-MS) Check_Raw_Materials->Analyze_Impurity_Profile Check_Reaction_Conditions->Analyze_Impurity_Profile Check_Workup->Analyze_Impurity_Profile Implement_CAPA Implement Corrective and Preventive Actions Analyze_Impurity_Profile->Implement_CAPA Signaling_Pathway_Hypothetical Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Compound This compound Compound->Kinase_B Inhibition

References

Technical Support Center: 5-Bromo-N-ethylnicotinamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-N-ethylnicotinamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Problem 1: Oiling Out

Your compound precipitates as an oil instead of crystals during recrystallization.

  • Possible Causes:

    • The solution is supersaturated.

    • The cooling process is too rapid.

    • High levels of impurities are depressing the melting point.

    • The chosen solvent is not optimal.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help moderate the cooling rate.

    • Solvent Adjustment: Reheat the solution to dissolve the oil and add a small amount of the "good" solvent (in which the compound is more soluble) to slightly increase the total solvent volume.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Seed Crystals: If available, add a single, pure crystal of this compound to the cooled solution to initiate crystallization.

    • Solvent System Re-evaluation: If oiling out persists, a different solvent or a solvent pair may be necessary.

Problem 2: Poor or No Crystal Formation

After cooling, very few or no crystals have formed.

  • Possible Causes:

    • Too much solvent was used, and the solution is not saturated.

    • The compound is highly soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again to see if crystals form.

    • Solvent Pair: If using a single solvent, consider a solvent-pair recrystallization. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

    • Extended Cooling: Leave the solution at a lower temperature (e.g., in a refrigerator or freezer) for an extended period.

Problem 3: Low Recovery of Pure Product

The yield of recrystallized this compound is lower than expected.

  • Possible Causes:

    • Excessive solvent was used, leaving a significant amount of the product in the mother liquor.

    • Premature crystallization occurred during a hot filtration step.

    • The crystals were not completely collected during filtration.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Preheat Funnel: When performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing prematurely.

    • Efficient Filtration: Ensure a good seal on the filter flask and wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.

Column Chromatography Issues

Problem 1: Poor Separation of Impurities

The desired compound co-elutes with impurities.

  • Possible Causes:

    • The chosen eluent system does not have the right polarity.

    • The column is overloaded with the sample.

  • Solutions:

    • Optimize Eluent: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your product and the impurities. For pyridine derivatives, a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone) is often a good starting point.

    • Gradient Elution: Employ a gradient elution, starting with a lower polarity and gradually increasing it, to improve separation.

    • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.

Problem 2: Peak Tailing

The compound streaks down the column, leading to broad peaks and poor separation.

  • Possible Causes:

    • The basic nature of the pyridine ring can lead to strong interactions with the acidic silica gel.

    • The compound is not sufficiently soluble in the eluent.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a polymer-based resin, which may have different interactions with your compound.

Data Presentation

Table 1: Suggested Solvents for Recrystallization of this compound

Solvent/Solvent SystemSuitabilityNotes
EthanolGoodOften a good starting point for nicotinamide derivatives.
IsopropanolGoodCan provide high-purity crystals.
Ethanol/WaterVery GoodA solvent pair that can be fine-tuned for optimal crystallization.
Ethyl Acetate/HexaneGoodAnother effective solvent pair for compounds of moderate polarity.
TolueneFairMay be suitable for cruder material or as the "poor" solvent in a pair.

Table 2: Typical Purity Assessment of this compound

Analytical MethodParameterTypical Result
HPLCPurity> 98%
¹H NMRConforms to StructureYes
Mass Spectrometry[M+H]⁺Expected m/z
Melting PointRangeNarrow range (e.g., 1-2°C)

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals, for example, by air drying or in a desiccator under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a column. Pack the silica gel using gentle air pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent as needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

G cluster_start Start: Crude this compound cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Purity Analysis cluster_end End Product start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve load Load on Column start->load Alternative Path cool Slow Cooling dissolve->cool cool->dissolve Oiling Out? cool->dissolve Low Yield? filter Filter and Dry cool->filter analysis HPLC, NMR, MS, Melting Point filter->analysis elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect evaporate Evaporate Solvent collect->evaporate evaporate->analysis end Pure this compound analysis->end Purity > 98%

Caption: A workflow for the purification and analysis of this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor or No Crystal Formation cause1 Too Much Solvent problem->cause1 cause2 Compound Too Soluble problem->cause2 solution1 Boil Off Excess Solvent cause1->solution1 solution2 Use a Solvent Pair cause2->solution2 solution3 Extended Cooling (Refrigerator/Freezer) cause2->solution3

Caption: Troubleshooting logic for poor crystal formation during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Potential impurities can include unreacted starting materials such as 5-bromonicotinic acid, byproducts from the amide coupling reaction, and any degradation products. If the synthesis involves the bromination of N-ethylnicotinamide, then under- or over-brominated species could also be present.

Q2: How should I store pure this compound?

A2: To maintain its purity, this compound should be stored in a cool, dry, and dark place, ideally under an inert atmosphere (e.g., nitrogen or argon) to prevent potential hydrolysis or degradation.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can reveal the presence of impurities. Mass Spectrometry (MS) verifies the molecular weight, and a sharp melting point range is a good indicator of high purity.

Q4: Can I use water as a recrystallization solvent?

A4: While nicotinamide itself has some solubility in hot water, the presence of the bromo and ethyl groups in this compound will decrease its aqueous solubility. Water is more likely to be effective as the "poor" solvent in a solvent pair with a more soluble solvent like ethanol or isopropanol.

Q5: My purified compound has a slight color. How can I remove it?

A5: A persistent color can often be removed by treating a solution of the compound with a small amount of activated charcoal before the final filtration and crystallization step. Be aware that using too much charcoal can reduce your overall yield.

Technical Support Center: Overcoming Resistance to 5-Bromo-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cell lines develop resistance to 5-Bromo-N-ethylnicotinamide. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data summaries to facilitate effective problem-solving in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound and how might this relate to the development of resistance?

A1: this compound is a nicotinamide analog. While its specific targets are still under full investigation, it is presumed to interfere with cellular nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme for cellular metabolism and energy production.[1] Resistance can arise when cancer cells develop mechanisms to bypass the inhibitory effects of the compound on NAD+ production, thereby maintaining their metabolic functions and survival.

Q2: My cell line has developed resistance to this compound. What are the potential mechanisms of resistance?

A2: Based on resistance mechanisms observed for other drugs targeting NAD+ metabolism, such as NAMPT inhibitors, several potential mechanisms could be responsible for resistance to this compound. These include:

  • Upregulation of Alternative NAD+ Synthesis Pathways: Cancer cells can compensate for the inhibition of one NAD+ synthesis pathway by upregulating others. The two main alternative pathways are the Preiss-Handler pathway, which utilizes nicotinic acid, and the de novo synthesis pathway from tryptophan.[1]

  • Mutations in the Drug Target: If this compound targets a specific enzyme in the NAD+ salvage pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT), mutations in the gene encoding this enzyme could prevent the drug from binding effectively.

  • Metabolic Reprogramming: Resistant cells may alter their metabolic pathways to become less dependent on the pathway targeted by this compound.

  • Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), which act as pumps to actively remove the drug from the cell, reducing its intracellular concentration.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and potentially overcoming resistance to this compound in your cell line.

Problem 1: Decreased sensitivity of the cell line to this compound (Increased IC50).

Hypothesis 1: Upregulation of alternative NAD+ synthesis pathways.

  • Experimental Approach:

    • Gene and Protein Expression Analysis: Use qRT-PCR and Western blotting to assess the expression levels of key enzymes in the alternative NAD+ synthesis pathways, such as Nicotinate Phosphoribosyltransferase (NAPRT) for the Preiss-Handler pathway and Quinolinamide Phosphoribosyltransferase (QPRT) for the de novo pathway.[1]

    • Functional Assays: Measure the intracellular levels of NAD+ and NADH in the presence and absence of this compound and precursors for the alternative pathways (nicotinic acid or quinolinic acid).

  • Expected Results & Interpretation:

    • An increase in NAPRT or QPRT expression in resistant cells compared to sensitive parental cells would suggest the upregulation of alternative NAD+ synthesis pathways.

    • The ability of nicotinic acid or quinolinic acid to rescue resistant cells from the effects of this compound would further support this mechanism.

  • Potential Solution:

    • Consider combination therapy with inhibitors of the upregulated pathway. For example, use a NAPRT inhibitor in combination with this compound if the Preiss-Handler pathway is upregulated.

Hypothesis 2: Increased expression of drug efflux pumps.

  • Experimental Approach:

    • Gene and Protein Expression Analysis: Use qRT-PCR and Western blotting to measure the expression of common drug efflux pumps, particularly ABCB1 (MDR1).

    • Drug Accumulation/Efflux Assay: Use a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) to compare its accumulation and efflux in sensitive and resistant cells.

  • Expected Results & Interpretation:

    • Higher expression of ABCB1 in resistant cells and reduced intracellular accumulation of the fluorescent substrate would indicate increased drug efflux.

  • Potential Solution:

    • Co-administer this compound with a known inhibitor of the identified efflux pump (e.g., Verapamil for ABCB1).

Problem 2: No significant change in alternative NAD+ pathway or efflux pump expression, but resistance persists.

Hypothesis: Target alteration or metabolic reprogramming.

  • Experimental Approach:

    • Target Sequencing: If the direct molecular target of this compound is known or suspected (e.g., NAMPT), sequence the gene in resistant cells to identify potential mutations.

    • Metabolomics Analysis: Perform a global metabolomics analysis to compare the metabolic profiles of sensitive and resistant cells. This can reveal broader metabolic shifts.

    • Cellular Energetics Assays: Measure key metabolic parameters such as ATP levels and mitochondrial membrane potential.

  • Expected Results & Interpretation:

    • Identification of mutations in the target's binding site would strongly suggest this as the resistance mechanism.

    • Significant alterations in metabolic pathways, such as a shift towards or away from glycolysis, would indicate metabolic reprogramming.

    • Changes in ATP levels or mitochondrial membrane potential can provide insights into the altered energetic state of resistant cells.

  • Potential Solution:

    • If a target mutation is identified, rational drug design could be employed to develop next-generation inhibitors that are effective against the mutant protein.

    • For metabolic reprogramming, targeting the newly favored metabolic pathways with additional inhibitors could be a viable strategy.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated during the investigation of resistance mechanisms.

Table 1: Comparison of IC50 Values for this compound

Cell LineIC50 (µM)Fold Resistance
Parental Sensitive1.51
Resistant Sub-line45.030

Table 2: Relative Gene Expression in Resistant vs. Sensitive Cells (qRT-PCR)

GeneFold Change in Resistant CellsPotential Implication
NAPRT8.2Upregulation of Preiss-Handler Pathway
QPRT1.5Minimal change in de novo Pathway
ABCB115.7Increased Drug Efflux
NAMPT1.2No significant change in target expression

Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include untreated control wells.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Protein Expression
  • Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NAPRT, ABCB1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NAD/NADH Assay
  • Sample Preparation: Prepare cell lysates according to the manufacturer's protocol of a commercially available NAD/NADH assay kit.

  • NAD+ and NADH Measurement: Follow the kit's instructions to measure the levels of NAD+ and NADH, which typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product.

  • Data Analysis: Calculate the NAD+/NADH ratio and compare the values between sensitive and resistant cells.

Visualizations

experimental_workflow start Cell line shows resistance to this compound q_pcr_wb qRT-PCR & Western Blot (NAPRT, QPRT, ABCB1) start->q_pcr_wb nad_assay NAD/NADH Assay with precursor rescue start->nad_assay efflux_assay Drug Efflux Assay (e.g., Rhodamine 123) start->efflux_assay decision1 Expression of NAPRT/QPRT or ABCB1 increased? q_pcr_wb->decision1 decision2 Rescue with NAD+ precursors? nad_assay->decision2 decision3 Increased drug efflux? efflux_assay->decision3 target_seq Target Gene Sequencing (e.g., NAMPT) decision4 Mutation in target gene? target_seq->decision4 metabolomics Metabolomics Analysis mech4 Mechanism: Metabolic reprogramming metabolomics->mech4 decision1->target_seq No mech1 Mechanism: Upregulation of alternative NAD+ synthesis decision1->mech1 Yes (NAPRT/QPRT) mech2 Mechanism: Increased drug efflux decision1->mech2 Yes (ABCB1) decision2->mech1 Yes decision3->mech2 Yes decision4->metabolomics No mech3 Mechanism: Target alteration decision4->mech3 Yes

Caption: Experimental workflow for investigating resistance mechanisms.

nad_pathways cluster_salvage Salvage Pathway cluster_preiss_handler Preiss-Handler Pathway cluster_denovo De Novo Pathway Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT NAD NAD NMN->NAD drug 5-Bromo-N- ethylnicotinamide NAMPT NAMPT drug->NAMPT Nicotinic_Acid Nicotinic_Acid NA_Mononucleotide NA_Mononucleotide Nicotinic_Acid->NA_Mononucleotide NAPRT NA_Mononucleotide->NAD Tryptophan Tryptophan Quinolinic_Acid Quinolinic_Acid Tryptophan->Quinolinic_Acid Quinolinic_Acid->NA_Mononucleotide QPRT

Caption: NAD+ biosynthesis pathways and the potential point of inhibition.

logical_troubleshooting start Decreased Drug Sensitivity check_expression Analyze Gene/Protein Expression (NAPRT, QPRT, ABCB1) start->check_expression check_function Functional Assays (NAD levels, Drug Efflux) start->check_function expr_up Expression Upregulated check_expression->expr_up func_change Function Altered check_function->func_change alt_pathway Alternative NAD+ Pathway Upregulation expr_up->alt_pathway NAPRT/QPRT efflux_pump Increased Drug Efflux expr_up->efflux_pump ABCB1 check_target Sequence Target Gene expr_up->check_target No Change func_change->alt_pathway NAD levels rescued func_change->efflux_pump Efflux increased target_mutated Target Mutated check_target->target_mutated target_mutation Target Alteration target_mutated->target_mutation Yes check_metabolism Metabolomics Analysis target_mutated->check_metabolism No metabolism_reprogrammed Metabolism Reprogrammed check_metabolism->metabolism_reprogrammed metabolic_reprogramming Metabolic Reprogramming metabolism_reprogrammed->metabolic_reprogramming Yes

Caption: Logical troubleshooting flowchart for resistance.

References

Interpreting unexpected results in 5-Bromo-N-ethylnicotinamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results in experiments involving 5-Bromo-N-ethylnicotinamide. The guidance is based on the properties of structurally similar compounds and general best practices for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

While specific research on this compound is limited, its mechanism of action can be inferred from related nicotinamide derivatives. Potential mechanisms include:

  • Enzyme Inhibition: It may act as an inhibitor of enzymes like nicotinamidases, which are involved in nicotinamide metabolism.[1]

  • NAD+ Precursor: Similar to N-ethylnicotinamide, it could serve as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production.[2]

  • Receptor Modulation: It may modulate the activity of cell signaling receptors.[1]

  • GPR109A Agonism: Given its structural similarity to 5-bromonicotinic acid, it might act as an agonist for the G-protein coupled receptor 109A (GPR109A).[3]

Q2: What are the known physical and chemical properties of this compound?

PropertyValue
Molecular Weight~215.07 g/mol
Melting Point63°C to 65°C
SolubilitySoluble in polar solvents like water and methanol.[1]
StabilityGenerally stable under normal lab conditions but may decompose in strong acidic or basic environments.[1]

Note: This data is for 5-Bromo-N-methylnicotinamide and should be used as a reference only.

Q3: In which experimental applications is this compound likely to be used?

Based on the applications of its analogs, this compound may be investigated for:

  • Medicinal Chemistry: As a potential therapeutic agent in areas like cancer and microbial infections.[1]

  • Metabolic Disorders: Its potential influence on NAD+ levels suggests a role in studying conditions like obesity and type 2 diabetes.[2]

  • Chemical Synthesis: As a building block for creating more complex molecules in drug discovery.[1]

Troubleshooting Guide

Issue 1: Higher-than-expected cytotoxicity observed in cell-based assays.

Unexpected cell death can obscure the intended effects of the compound. Follow this troubleshooting workflow to identify the cause.

start High Cytotoxicity Observed q1 Is the solvent concentration too high? start->q1 a1_yes Run a vehicle control curve. Keep final solvent % <0.5%. q1->a1_yes Yes q2 Is the compound degrading? q1->q2 No a1_yes->q2 a2_yes Prepare fresh stock solutions. Verify stability in media over time. q2->a2_yes Yes q3 Are the cells healthy and at optimal density? q2->q3 No a2_yes->q3 a3_yes Ensure cells are in log-growth phase and not over-confluent. q3->a3_yes Yes q4 Is the incubation time appropriate? q3->q4 No a3_yes->q4 a4_yes Perform a time-course experiment (e.g., 6, 12, 24, 48h). q4->a4_yes Yes end_node Identify Source of Cytotoxicity q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Inconsistent or non-reproducible results between experiments.

Variability in results can arise from multiple factors in the experimental setup.

start Inconsistent Results q1 Is the stock solution consistent? start->q1 a1_yes Prepare fresh stock solution. Filter-sterilize (0.22 µm). Aliquot and store properly. q1->a1_yes No q2 Is there variability in cell handling? q1->q2 Yes a1_yes->q2 a2_yes Standardize cell seeding density. Ensure consistent passage numbers. Check for mycoplasma contamination. q2->a2_yes No q3 Are assay conditions uniform? q2->q3 Yes a2_yes->q3 a3_yes Pre-equilibrate all reagents and plates to the correct temperature. Ensure consistent incubation times and conditions. q3->a3_yes No end_node Improve Reproducibility q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting workflow for non-reproducible results.

Issue 3: No observable effect at expected concentrations.

The absence of a biological response could be due to issues with the compound, the assay, or the biological system.

start No Observable Effect q1 Is the compound soluble in the assay medium? start->q1 a1_yes Visually inspect for precipitation. Consider a different solvent or lower concentration. q1->a1_yes No q2 Is the concentration range appropriate? q1->q2 Yes a1_yes->q2 a2_yes Broaden the dose-response range (e.g., 1 µM to 25 mM). Use a positive control to validate assay performance. q2->a2_yes No q3 Is the target expressed in the cell line? q2->q3 Yes a2_yes->q3 a3_yes Confirm target expression via western blot, qPCR, or FACS. q3->a3_yes No end_node Optimize Assay Conditions q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting workflow for lack of biological effect.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation of the stock solution is crucial for experimental success.

  • Determine Solubility: Based on related compounds, this compound is likely soluble in polar solvents such as DMSO or ethanol. Always consult the manufacturer's data sheet for the specific lot.

  • Weighing: Carefully weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: General Cell-Based Assay Workflow

This protocol provides a general framework for conducting cell-based assays with this compound.

  • Cell Seeding: Plate cells at a predetermined optimal density in a microtiter plate and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Compound Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Endpoint Measurement: Following incubation, perform the desired assay to measure the biological endpoint (e.g., cell viability, reporter gene expression, protein levels). Ensure all reagents are equilibrated to the appropriate temperature before use.

  • Data Analysis: Analyze the data, normalizing the results to the vehicle control.

Potential Signaling Pathways

The following diagram illustrates a potential signaling pathway for this compound, assuming it acts as an agonist for the GPR109A receptor, similar to 5-bromonicotinic acid.[3]

compound This compound receptor GPR109A Receptor compound->receptor g_protein Gi/o G-protein receptor->g_protein activates beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp ↓ cAMP adenylyl_cyclase->camp

Caption: Potential GPR109A signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of 5-Bromo-N-ethylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 5-Bromo-N-ethylnicotinamide derivatives.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the formulation and testing of this compound derivatives.

Problem Potential Cause Suggested Solution
Low aqueous solubility of the this compound derivative. The compound may have a crystalline structure with high lattice energy.1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area-to-volume ratio, which can improve the dissolution rate.[1][2] 2. Formulation as an Amorphous Solid Dispersion: Create a solid dispersion with a polymer to disrupt the crystal lattice and maintain the drug in a higher energy, more soluble amorphous state.[3] 3. Salt Formation: If the derivative has ionizable groups, forming a salt can significantly enhance solubility.
Poor permeability across intestinal cell monolayers (e.g., Caco-2). The derivative may be a substrate for efflux transporters like P-glycoprotein (P-gp), or it may have inherently low lipophilicity.1. Co-administration with a P-gp Inhibitor: Use a known P-gp inhibitor (e.g., verapamil, though not for clinical use) in your in-vitro model to confirm P-gp mediated efflux. For formulations, consider excipients with P-gp inhibitory activity. 2. Lipid-Based Formulations: Formulate the derivative in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) to enhance absorption via the lymphatic pathway, potentially bypassing some efflux transporters.[4] 3. Use of Permeation Enhancers: Incorporate permeation enhancers in the formulation, but these must be carefully evaluated for toxicity.[5]
High first-pass metabolism observed in vivo. The derivative may be extensively metabolized by cytochrome P450 enzymes in the liver and/or gut wall. Nicotinamide derivatives can undergo significant first-pass metabolism.[6]1. Prodrug Approach: Synthesize a prodrug of the this compound derivative that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation. 2. Co-administration with a CYP Inhibitor: In preclinical studies, co-administer with a known inhibitor of the relevant CYP isozyme to confirm the metabolic pathway. For formulations, consider bioenhancers that can inhibit metabolic enzymes, such as piperine.[4] 3. Nanoparticle Encapsulation: Encapsulating the derivative in nanoparticles can protect it from metabolic enzymes and alter its distribution profile.[3]
Inconsistent results in animal pharmacokinetic (PK) studies. This could be due to issues with the formulation, such as instability or precipitation, or variability in the animal model.1. Formulation Characterization: Thoroughly characterize the formulation for stability, particle size distribution, and drug load before each study. 2. Fasted vs. Fed State: Ensure that the feeding status of the animals is consistent, as food can significantly impact the bioavailability of some drugs.[7] 3. Crossover Study Design: Use a crossover study design where each animal receives both the test and control formulations to minimize inter-subject variability.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to improve the bioavailability of a new this compound derivative?

A1: Start by characterizing the physicochemical properties of your derivative, specifically its solubility and permeability, to determine its Biopharmaceutics Classification System (BCS) class.[1] This will guide your formulation strategy. For example, for a BCS Class II compound (low solubility, high permeability), the focus should be on enhancing solubility and dissolution rate.[2]

Q2: How can I formulate my poorly soluble this compound derivative for initial in vivo screening?

A2: For early-stage in vivo studies, a simple suspension or a solution in a vehicle containing co-solvents and surfactants can be used. However, for more robust and clinically relevant results, consider enabling formulations like amorphous solid dispersions or lipid-based formulations.[2][3]

Q3: What in vitro models are most predictive of in vivo bioavailability?

A3: A combination of in vitro models is often most predictive. Start with dissolution testing under biorelevant conditions (e.g., FaSSIF and FeSSIF media).[9] Follow this with permeability assessment using cell-based assays like the Caco-2 model or artificial membrane assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[9]

Q4: What are "bioenhancers," and can they be used with this compound derivatives?

A4: Bioenhancers are substances of natural origin that can increase the bioavailability of drugs when co-administered.[4][10] They can act through various mechanisms, including inhibiting metabolic enzymes or efflux transporters.[10] For example, piperine is a well-known bioenhancer.[4] Their use with your derivative would need to be experimentally verified.

Q5: How do I design a robust in vivo bioavailability study?

A5: A well-designed bioavailability study should include a reference formulation (e.g., an intravenous solution to determine absolute bioavailability), a sufficient number of subjects or animals to achieve statistical power, and a well-defined sampling schedule to accurately capture the plasma concentration-time profile (Cmax, Tmax, and AUC).[8][11] A crossover design is often preferred to minimize inter-subject variability.[7][8]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a this compound derivative.

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the compound solution to the apical (A) side of the Transwell insert and fresh buffer to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • To assess efflux, perform the experiment in the B to A direction as well.

  • Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and bioavailability of a this compound derivative after oral administration.

Methodology:

  • Fast the animals (e.g., Sprague-Dawley rats) overnight prior to dosing, with free access to water.[7]

  • Administer the formulation of the this compound derivative via oral gavage at a predetermined dose.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

  • For absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose of the compound.

Visualizations

experimental_workflow cluster_0 In Vitro Screening cluster_1 Formulation Development cluster_2 In Vivo Evaluation Physicochemical\nCharacterization Physicochemical Characterization Solubility Assay Solubility Assay Physicochemical\nCharacterization->Solubility Assay BCS Classification Dissolution Testing Dissolution Testing Solubility Assay->Dissolution Testing Permeability Assay\n(Caco-2 / PAMPA) Permeability Assay (Caco-2 / PAMPA) Dissolution Testing->Permeability Assay\n(Caco-2 / PAMPA) Formulation Strategy Formulation Strategy Permeability Assay\n(Caco-2 / PAMPA)->Formulation Strategy Informed by In Vitro Data Particle Size Reduction Particle Size Reduction Formulation Strategy->Particle Size Reduction Lipid-Based Systems Lipid-Based Systems Formulation Strategy->Lipid-Based Systems Solid Dispersions Solid Dispersions Formulation Strategy->Solid Dispersions Rodent PK Study Rodent PK Study Particle Size Reduction->Rodent PK Study Lipid-Based Systems->Rodent PK Study Solid Dispersions->Rodent PK Study Data Analysis\n(Cmax, Tmax, AUC) Data Analysis (Cmax, Tmax, AUC) Rodent PK Study->Data Analysis\n(Cmax, Tmax, AUC) Lead Formulation\nSelection Lead Formulation Selection Data Analysis\n(Cmax, Tmax, AUC)->Lead Formulation\nSelection Bioavailability Assessment

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation Drug_Formulation This compound Derivative Formulation Lumen GI Lumen Drug_Formulation->Lumen Dissolution Enterocyte Enterocyte Lumen->Enterocyte Absorption Pgp P-gp Efflux Enterocyte->Pgp Efflux CYP3A4_gut CYP3A4 Metabolism Enterocyte->CYP3A4_gut Metabolism Portal_Vein Portal Vein Enterocyte->Portal_Vein Permeation Pgp->Lumen Liver Liver Portal_Vein->Liver CYP3A4_liver First-Pass Metabolism Liver->CYP3A4_liver Metabolism Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation

Caption: Barriers to oral bioavailability.

Caption: Troubleshooting logic for low bioavailability.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-N-ethylnicotinamide and Other Nicotinamide Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between nicotinamide analogs is critical for advancing therapeutic strategies. This guide provides a comparative analysis of 5-Bromo-N-ethylnicotinamide and other key nicotinamide analogs, focusing on their roles as enzyme inhibitors. While comprehensive biological data on this compound remains elusive in publicly available literature, this guide offers a framework for its potential evaluation by presenting comparative data for well-characterized analogs, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to Nicotinamide and Its Analogs

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in cellular redox reactions and acts as a substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins. These enzymes are pivotal in a wide array of cellular processes such as DNA repair, gene expression, and metabolic regulation.

Nicotinamide analogs are structurally similar molecules that can mimic or interfere with the functions of nicotinamide and NAD+. This property makes them valuable tools in research and as potential therapeutic agents. Many analogs are designed as inhibitors of NAD+-dependent enzymes, offering a promising avenue for the treatment of various diseases, including cancer and neurodegenerative disorders.

Featured Analog: this compound

This compound is a synthetic nicotinamide derivative characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethyl group on the amide nitrogen.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS Number 173999-48-9
Density 1.471 g/cm³ (calculated)[1]
Boiling Point 343.92 °C at 760 mmHg (calculated)[1]
Flash Point 161.798 °C (calculated)[1]

While the physicochemical properties of this compound are documented, comprehensive studies detailing its specific biological activities, such as inhibitory concentrations against key enzymes like PARPs and sirtuins, are not widely available in peer-reviewed literature. The presence of the bromine atom is known to increase lipophilicity, which could potentially enhance membrane permeability.[2] Its structural similarity to other known enzyme inhibitors suggests it may have therapeutic potential, for instance, as an antimicrobial agent through the inhibition of nicotinamidases.[3] However, without concrete experimental data, its performance relative to other analogs cannot be definitively assessed. The following sections provide a comparative context using well-studied nicotinamide analogs.

Comparative Analysis of Nicotinamide Analogs as Enzyme Inhibitors

To illustrate the therapeutic potential of nicotinamide analogs, this section compares the inhibitory activities of several well-characterized compounds against two major classes of NAD+-dependent enzymes: Poly(ADP-ribose) Polymerase 1 (PARP1) and Sirtuin 1 (SIRT1).

PARP Inhibitors

PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks. Inhibiting PARP1 in cancer cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations) leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.

Sirtuin Inhibitors

Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, including metabolism, inflammation, and aging. Sirtuin inhibitors are being investigated for their therapeutic potential in cancer and metabolic diseases.

Table 1: Comparative Inhibitory Potency (IC50) of Selected Nicotinamide Analogs

CompoundTarget EnzymeIC50 (nM)Notes
Olaparib PARP1~1-5A clinically approved PARP inhibitor.[4]
Talazoparib PARP1<1A potent PARP inhibitor with strong PARP trapping ability.[4]
Niraparib PARP1~2-4A selective PARP1/2 inhibitor.[5]
EX-527 (Selisistat) SIRT1~38-100A potent and selective SIRT1 inhibitor.
Sirtinol SIRT1~58,000One of the early-discovered sirtuin inhibitors.
This compound PARP1 / SIRT1Data not available-

IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Mechanisms of Inhibition

Visualizing the signaling pathways in which these analogs act is crucial for understanding their mechanism of action.

PARP_Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Apoptosis Cell Death (Synthetic Lethality) PARP1->Apoptosis leads to (in HR-deficient cells) NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Complex PAR->Repair_Complex recruits Repair DNA Repair Repair_Complex->Repair Inhibitor PARP Inhibitor (e.g., Olaparib) Inhibitor->PARP1 inhibits

Caption: Mechanism of PARP1 inhibition leading to synthetic lethality in homologous recombination (HR) deficient cells.

Sirtuin_Inhibition SIRT1 SIRT1 Deacetylated_Protein Deacetylated Protein SIRT1->Deacetylated_Protein deacetylates NAM Nicotinamide SIRT1->NAM O_AADPR 2'-O-acetyl-ADP-ribose SIRT1->O_AADPR NAD NAD+ NAD->SIRT1 cofactor Acetylated_Protein Acetylated Protein (e.g., p53, NF-κB) Acetylated_Protein->SIRT1 substrate Downstream_Effects Altered Cellular Processes Deacetylated_Protein->Downstream_Effects Inhibitor Sirtuin Inhibitor (e.g., EX-527) Inhibitor->SIRT1 inhibits

Caption: Sirtuin-mediated protein deacetylation and its inhibition by small molecules.

Detailed Experimental Protocols

For researchers aiming to evaluate this compound or other novel analogs, standardized experimental protocols are essential for generating comparable and reliable data.

Protocol 1: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the catalytic activity of PARP1 by quantifying the incorporation of biotinylated NAD+ onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., double-stranded DNA with nicks)

  • Biotinylated NAD+

  • Test compound (e.g., this compound) and control inhibitors (e.g., Olaparib)

  • Assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound/control at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding recombinant PARP1 to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the PARP reaction to occur.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add biotinylated NAD+ and incubate to allow for its incorporation. After another wash step, add Streptavidin-HRP and incubate. Finally, add the chemiluminescent substrate.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The signal intensity is proportional to PARP1 activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

PARP_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test and control compounds start->prep_compounds setup_reaction Add buffer, activated DNA, and compounds to histone-coated plate prep_compounds->setup_reaction add_enzyme Add recombinant PARP1 setup_reaction->add_enzyme incubate1 Incubate for 60 minutes at RT add_enzyme->incubate1 wash1 Wash plate incubate1->wash1 add_biotin_nad Add biotinylated NAD+ and incubate wash1->add_biotin_nad wash2 Wash plate add_biotin_nad->wash2 add_strep_hrp Add Streptavidin-HRP and incubate wash2->add_strep_hrp add_substrate Add chemiluminescent substrate add_strep_hrp->add_substrate read_signal Measure luminescence add_substrate->read_signal analyze_data Calculate % inhibition and IC50 read_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for a chemiluminescent PARP1 inhibition assay.

Protocol 2: In Vitro SIRT1 Inhibition Assay (Fluorometric)

This protocol measures the deacetylase activity of SIRT1 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a quencher)

  • NAD+

  • Test compound (e.g., this compound) and control inhibitor (e.g., EX-527)

  • Assay buffer

  • Developer solution (containing a protease)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well black plate, add the assay buffer, SIRT1 enzyme, and the test compound/control at various concentrations.

  • Reaction Initiation: Start the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Development: Stop the reaction and develop the signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore from the quencher.

  • Incubation: Incubate for an additional 15-30 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is proportional to SIRT1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

SIRT1_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test and control compounds start->prep_compounds setup_reaction Add buffer, SIRT1 enzyme, and compounds to 96-well plate prep_compounds->setup_reaction start_reaction Add fluorogenic substrate and NAD+ setup_reaction->start_reaction incubate1 Incubate at 37°C (30-60 min) start_reaction->incubate1 add_developer Add developer solution incubate1->add_developer incubate2 Incubate at 37°C (15-30 min) add_developer->incubate2 read_signal Measure fluorescence incubate2->read_signal analyze_data Calculate % inhibition and IC50 read_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for a fluorometric SIRT1 inhibition assay.

Conclusion

Nicotinamide analogs represent a rich and diverse class of molecules with significant therapeutic potential, primarily through the inhibition of key cellular enzymes like PARPs and sirtuins. While compounds like Olaparib and EX-527 have been extensively studied and have demonstrated clear inhibitory profiles, the biological activity of many other analogs, including this compound, remains to be fully characterized. The lack of publicly available data for this compound underscores the ongoing need for comprehensive screening and publication of results to build a more complete understanding of the structure-activity relationships within this class of compounds. The experimental protocols provided in this guide offer a standardized approach for researchers to contribute to this knowledge base, enabling a more thorough evaluation of novel nicotinamide analogs and accelerating the development of new therapeutic agents.

References

Validating Target Engagement of 5-Bromo-N-ethylnicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target engagement of 5-Bromo-N-ethylnicotinamide. Due to the limited publicly available data on this specific compound, this document focuses on its two most probable biological targets based on the structure-activity relationships (SAR) of similar nicotinamide derivatives: Nicotinamide N-methyltransferase (NNMT) and G-protein coupled receptor 109A (GPR109A). We present detailed experimental protocols and comparative data for well-characterized inhibitors and agonists of these targets to provide a benchmark for evaluating this compound.

Executive Summary

This compound is a halogenated and N-alkylated nicotinamide derivative. Structural analogs are known to interact with NNMT and GPR109A. This guide outlines the predominant signaling pathways of these targets and provides detailed protocols for robust target engagement validation. The included comparative data, while not specific to this compound, offers a valuable reference for interpreting experimental outcomes.

Potential Biological Targets and Signaling Pathways

Nicotinamide N-methyltransferase (NNMT)

NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide and the regulation of cellular methylation.[1] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1] Overexpression of NNMT has been implicated in various diseases, including cancer and metabolic disorders.[1]

NNMT_Signaling_Pathway NNMT Signaling Pathway cluster_NNMT Cytosol cluster_downstream Downstream Effects SAM SAM NNMT NNMT SAM->NNMT Methyl Donor Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate NAD NAD+ Pool Nicotinamide->NAD Precursor SAH SAH NNMT->SAH Product MNA 1-Methylnicotinamide NNMT->MNA Product Methylation Cellular Methylation (DNA, Histones, etc.) SAH->Methylation Inhibits

NNMT Catalytic Activity and Downstream Effects.
G-protein Coupled Receptor 109A (GPR109A)

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/o-coupled G-protein coupled receptor.[2] Its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] GPR109A activation can also trigger a β-arrestin-dependent signaling pathway.[2] This receptor is primarily expressed in adipocytes and immune cells and is a target for treating dyslipidemia.[2]

GPR109A_Signaling_Pathway GPR109A Signaling Pathways cluster_membrane Cell Membrane cluster_gi G-protein Dependent Pathway cluster_barrestin β-Arrestin Dependent Pathway GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Lipolysis Lipolysis PKA->Lipolysis Inhibits ERK ERK1/2 Phosphorylation bArrestin->ERK CETSA_Workflow CETSA Experimental Workflow A 1. Cell Culture and Treatment (with this compound or vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins (Centrifugation) C->D E 5. Protein Quantification of Soluble Fraction D->E F 6. Western Blot or Mass Spectrometry (Detection of Target Protein) E->F G 7. Data Analysis (Melt Curve Generation) F->G GPR109A_cAMP_Assay_Workflow GPR109A cAMP Assay Workflow A 1. Seed GPR109A-expressing cells B 2. Treat with Forskolin (to stimulate cAMP production) and varying concentrations of this compound A->B C 3. Cell Lysis B->C D 4. cAMP Measurement (e.g., HTRF, ELISA) C->D E 5. Data Analysis (EC50 determination) D->E

References

Cross-Validation of 5-Bromo-N-ethylnicotinamide Activity: A Comparative Analysis in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic activity of 5-Bromo-N-ethylnicotinamide and structurally related analogs across various cancer cell lines. Due to the limited availability of direct experimental data for this compound, this report leverages published data from closely related brominated nicotinamide derivatives to provide a cross-validated perspective on its potential efficacy and mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nicotinamide analogs.

Introduction

Nicotinamide and its derivatives are a class of compounds that have garnered significant interest in oncology for their role in cellular metabolism and signaling pathways. As precursors and modulators of nicotinamide adenine dinucleotide (NAD+), they influence the activity of key enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), which are critically involved in DNA repair, cell survival, and apoptosis. The addition of a bromine atom to the nicotinamide scaffold can significantly alter the compound's electronic properties and its interaction with biological targets, potentially enhancing its therapeutic index. This guide focuses on the 5-bromo substitution, with a specific interest in the N-ethyl derivative, and compares its potential activity with other analogs.

Comparative Cytotoxicity Data

Compound/DerivativeCell LineCell TypeIC50 ValueReference
5-Bromo-N-(4-chlorophenylsulfonyl)nicotinamideMCF-7Breast Adenocarcinoma0.07 µM[1]
Nicotinamide-based diamide (Compound 4d)NCI-H460Large Cell Lung Carcinoma4.07 µg/mL[2]
Nicotinamide-based diamide (Compound 4d)A549Lung Carcinoma13.09 µg/mL[2]
Nicotinamide-based diamide (Compound 4d)NCI-H1975Lung Adenocarcinoma12.82 µg/mL[2]
Nicotinamide-based diamide (Compound 4h)NCI-H460Large Cell Lung Carcinoma-[2]
Nicotinamide-based diamide (Compound 4h)A549Lung Carcinoma-[2]
Nicotinamide-based diamide (Compound 4h)NCI-H1975Lung Adenocarcinoma-[2]
5-Bromonicotinic acid derivative (23p)HepG2Hepatocellular Carcinoma2.357 µM[3]
5-Bromonicotinic acid derivative (23p)A549Lung Carcinoma-[3]
5-BromonicotinamideK562Chronic Myelogenous Leukemia>10 µM (inferred)[4]

Note: The presented data is for structurally related compounds and should be considered as an estimation of the potential activity of this compound. Direct experimental validation is required.

Putative Signaling Pathways and Mechanism of Action

Nicotinamide derivatives exert their biological effects through multiple pathways. The primary mechanism is believed to involve the modulation of NAD+ dependent enzymes.

Nicotinamide_Analog_Signaling Potential Signaling Pathways of Brominated Nicotinamide Analogs cluster_0 Cellular Effects cluster_1 Enzymatic Targets Apoptosis Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis DNA_Repair_Inhibition DNA_Repair_Inhibition DNA_Repair_Inhibition->Apoptosis PARP PARP PARP->DNA_Repair_Inhibition SIRT1 SIRT1 SIRT1->Cell_Cycle_Arrest NAMPT NAMPT This compound This compound This compound->NAMPT Inhibition NAD_Metabolism NAD_Metabolism This compound->NAD_Metabolism NAD_Metabolism->PARP NAD_Metabolism->SIRT1

Potential signaling pathways affected by this compound.

The bromination at the 5-position is hypothesized to enhance the binding affinity of the nicotinamide core to its target enzymes, potentially leading to more potent inhibition of PARP and sirtuins, thereby promoting cancer cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxic activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a negative control (medium only).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize_Formazan Add Solubilization Solution Incubate_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 570nm Solubilize_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

General workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of key proteins involved in apoptosis, such as cleaved PARP and cleaved Caspase-3.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and transfer system

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Detection Reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using ECL reagents and an imaging system.

Conclusion

The available data on brominated nicotinamide derivatives suggest that this compound holds promise as a potential anti-cancer agent. The presence of the bromo group at the 5-position, combined with an N-alkyl substitution, appears to be a favorable structural motif for cytotoxic activity in various cancer cell lines. However, direct experimental validation of the activity of this compound is crucial to confirm these predictions. The provided protocols offer a standardized framework for conducting such validation studies, which will be instrumental in elucidating its precise mechanism of action and therapeutic potential. Further research into the structure-activity relationship of this class of compounds is warranted to optimize their efficacy and selectivity for cancer therapy.

References

Structure-Activity Relationship of 5-Bromo-N-ethylnicotinamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Bromo-N-ethylnicotinamide and its analogs, with a focus on their potential as inhibitors of key cellular enzymes such as Poly(ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT). Due to the absence of a single comprehensive study directly comparing the N-alkyl series of 5-bromonicotinamide, this guide synthesizes information from various sources to provide a cohesive overview, supplemented with established experimental protocols and pathway visualizations.

Introduction to Nicotinamide-Based Inhibitors

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and DNA repair. The nicotinamide scaffold has served as a foundational template for the design of numerous enzyme inhibitors. Modifications to this core structure can significantly impact binding affinity and selectivity for various targets. Key structural features influencing the activity of nicotinamide-based inhibitors include:

  • The Pyridine Ring: The core heterocyclic structure is essential for recognition by the enzyme's active site.

  • The Carboxamide Group: This group is often involved in crucial hydrogen bonding interactions with the target protein.

  • Substitution at the 5-position: Halogenation, particularly with bromine, at this position can enhance potency, potentially by increasing lipophilicity and facilitating better binding pocket interactions.

  • N-substitution on the Carboxamide: The nature and size of the substituent on the amide nitrogen can influence solubility, cell permeability, and steric interactions within the binding site.

This guide focuses on this compound, a derivative that combines the activating effect of 5-bromination with an ethyl group on the amide, and compares it to its close analogs.

Comparative Biological Activity

While a direct head-to-head comparison of the 5-bromo-N-alkylnicotinamide series in a single study is not available in the reviewed literature, we can infer potential trends based on SAR studies of related nicotinamide derivatives. The following table presents a hypothetical comparison of the inhibitory potency (IC50) of this compound and its N-methyl and N-propyl analogs against PARP1 and NAMPT. This data is illustrative and intended to demonstrate the expected format for such a comparative study.

CompoundN-SubstituentTarget EnzymeHypothetical IC50 (µM)
1 -CH₃ (Methyl)PARP11.2
NAMPT5.8
2 (this compound) -CH₂CH₃ (Ethyl)PARP10.8
NAMPT4.2
3 -CH₂CH₂CH₃ (Propyl)PARP11.5
NAMPT6.5

Note: Lower IC50 values indicate higher inhibitory potency. The hypothetical data suggests that the ethyl substituent might provide an optimal balance of size and lipophilicity for binding to the active sites of both PARP1 and NAMPT compared to the smaller methyl and larger propyl groups.

Experimental Protocols

Synthesis of 5-Bromo-N-alkylnicotinamides (General Protocol)

A general synthetic route to 5-bromo-N-alkylnicotinamides involves a two-step process starting from nicotinamide.

Step 1: Bromination of Nicotinamide Nicotinamide is first brominated at the 5-position of the pyridine ring.

  • Reactants: Nicotinamide, N-bromosuccinimide (NBS) or bromine.

  • Solvent: Dichloromethane or acetonitrile.

  • Conditions: The reaction is typically carried out at a controlled temperature, often between 0-25°C, to ensure selective bromination.

  • Procedure: To a solution of nicotinamide in the chosen solvent, the brominating agent is added portion-wise. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The crude 5-bromonicotinamide is then isolated and purified.

Step 2: N-Alkylation of 5-Bromonicotinamide The resulting 5-bromonicotinamide is then N-alkylated to introduce the desired alkyl group (e.g., ethyl, methyl, propyl).

  • Reactants: 5-Bromonicotinamide, an alkyl halide (e.g., ethyl iodide, methyl iodide, propyl iodide) or a dialkyl sulfate (e.g., dimethyl sulfate).

  • Base: A base such as potassium carbonate or sodium hydride is used to deprotonate the amide nitrogen.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Conditions: The reaction mixture is typically heated (e.g., 50-70°C) for several hours.

  • Procedure: To a solution of 5-bromonicotinamide and the base in the solvent, the alkylating agent is added. The reaction is stirred at an elevated temperature until completion. The final product, 5-bromo-N-alkylnicotinamide, is then purified by recrystallization or column chromatography.[1]

PARP1 Inhibition Assay (Enzymatic)

This protocol describes a general method to determine the in vitro inhibitory activity of compounds against PARP1.

  • Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1. Inhibition of PARP1 results in a decreased signal.

  • Materials:

    • Recombinant human PARP1 enzyme

    • Histone proteins (coated on a 96-well plate)

    • Biotinylated NAD+

    • Activated DNA

    • Assay buffer

    • Streptavidin-HRP (Horse Radish Peroxidase)

    • Chemiluminescent HRP substrate

    • Test compounds (e.g., this compound)

  • Procedure:

    • Histone-coated 96-well plates are washed.

    • Test compounds at various concentrations are added to the wells.

    • A mixture of PARP1 enzyme and activated DNA is added to each well and incubated.

    • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

    • After incubation, the wells are washed to remove unincorporated biotinylated NAD+.

    • Streptavidin-HRP is added to each well and incubated.

    • After washing, the chemiluminescent HRP substrate is added.

    • The luminescence is measured using a plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

NAMPT Inhibition Assay (Enzymatic)

This protocol outlines a common method for measuring the inhibitory effect of compounds on NAMPT activity.

  • Principle: This is a coupled-enzyme assay that measures the production of NAD+ from nicotinamide. The NAD+ produced is then used in a subsequent reaction to generate a fluorescent or colorimetric signal.

  • Materials:

    • Recombinant human NAMPT enzyme

    • Nicotinamide (NAM)

    • Phosphoribosyl pyrophosphate (PRPP)

    • Adenosine triphosphate (ATP)

    • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

    • Alcohol dehydrogenase (ADH)

    • Ethanol

    • Assay buffer

    • Test compounds

  • Procedure:

    • Test compounds at various concentrations are added to the wells of a 96-well plate.

    • A solution containing the NAMPT enzyme is added and incubated to allow for compound binding.

    • A master mix containing NAM, PRPP, ATP, and the coupling enzymes (NMNAT and ADH) and ethanol is added to initiate the reaction.

    • The reaction produces NMN, which is converted to NAD+ by NMNAT. ADH then uses the NAD+ and ethanol to produce NADH.

    • The fluorescence of NADH (excitation ~340 nm, emission ~460 nm) is measured over time using a fluorescence plate reader.

    • The rate of NADH production is proportional to the NAMPT activity.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Workflows

NAD_Salvage_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT ATP ATP ATP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Pi NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD PPi Inhibitor This compound (Inhibitor) Inhibitor->NAMPT Inhibition

Caption: The NAD+ Salvage Pathway and the inhibitory action of this compound on NAMPT.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate DNA_Repair DNA Repair Proteins PAR->DNA_Repair recruits Repair DNA Repair DNA_Repair->Repair Inhibitor This compound (Inhibitor) Inhibitor->PARP1_active Inhibition

Caption: The role of PARP1 in DNA single-strand break repair and its inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation Synthesis Synthesis of 5-Bromo-N-alkylnicotinamides Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzymatic Inhibition Assay (PARP1 or NAMPT) Characterization->Enzyme_Assay Test Compounds IC50 IC50 Determination Enzyme_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis

Caption: A general experimental workflow for the synthesis and biological evaluation of 5-Bromo-N-alkylnicotinamide analogs.

References

In Vivo Validation of 5-Bromo-N-ethylnicotinamide: A Comparative Guide Based on Putative NAMPT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vivo validation data for 5-Bromo-N-ethylnicotinamide is not publicly available. This guide, therefore, provides a comparative framework based on the well-established effects of a closely related class of compounds: Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. Given its structural similarity to other nicotinamide derivatives, it is hypothesized that this compound functions as a NAMPT inhibitor. The experimental data and protocols presented herein are derived from studies on established NAMPT inhibitors and should serve as a reference for the potential evaluation of this compound.

Introduction

This compound is a nicotinamide derivative. Nicotinamide and its analogs are crucial precursors in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and signaling. A key enzyme in the NAD+ salvage pathway is Nicotinamide Phosphoribosyltransferase (NAMPT). In various cancers, NAMPT is overexpressed, making it a compelling target for therapeutic intervention.[1] By inhibiting NAMPT, the cellular NAD+ pools are depleted, leading to an energy crisis and ultimately, cell death, particularly in highly metabolic cancer cells. This guide will explore the putative mechanism of action of this compound as a NAMPT inhibitor, compare it with other compounds in this class, and provide standardized protocols for its in vivo validation.

Putative Mechanism of Action: NAMPT Inhibition and NAD+ Depletion

The central hypothesis for the bioactivity of this compound is its role as an inhibitor of the NAMPT enzyme. This inhibition disrupts the primary salvage pathway for NAD+ synthesis from nicotinamide.

NAMPT_Inhibition_Pathway

Comparative Analysis of NAMPT Inhibitors

While specific data for this compound is unavailable, a comparison of well-characterized NAMPT inhibitors provides a benchmark for its potential efficacy.

Table 1: In Vitro Potency of Selected NAMPT Inhibitors

InhibitorTargetIC50 (nM)Cell LineCellular IC50 (nM)Reference
Nampt-IN-1 (LSN3154567)Purified NAMPT3.1HCT-1168.9[1]
A278011.5[1]
FK866Purified NAMPT~1.60A2780-[1]
KPT-9274Purified NAMPT<100Caki-1600[1]
Glioma Cells100 - 1000[1]
OT-82--Hematological Malignancies2.89 ± 0.47[1]
Non-hematological Tumors13.03 ± 2.94[1]

Table 2: In Vivo Efficacy of Selected NAMPT Inhibitors in Xenograft Models

InhibitorXenograft ModelDosing ScheduleTumor Growth Inhibition (%)Reference
GNE-617HCT-116 (NAPRT1-proficient)Oral, twice daily for 5 daysDose-dependent[2]
GNE-617MiaPaCa-2 (NAPRT1-deficient)Oral, twice daily for 5 daysDose-dependent[2]
MPC-9528HT108075 mg/kg, weekly for 3 weeks75% regression[3]
MPC-9528HT108010 mg/kg, once daily for 14 days91% regression[3]
LSN3154567NCI-H11552.5-20 mg/kg, BID, 4 days on/3 days offSignificant, dose-dependent[4]

Experimental Protocols for In Vivo Validation

The following are generalized protocols for the in vivo assessment of a putative NAMPT inhibitor like this compound, based on established methodologies.

Murine Xenograft Model for Antitumor Efficacy

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the antitumor effects of the test compound.

Xenograft_Workflow A 1. Cell Culture (e.g., HCT-116, A2780) B 2. Cell Harvest & Suspension A->B C 3. Subcutaneous Injection into Nude Mice B->C D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Randomization into Treatment Groups D->E F 6. Compound Administration (e.g., Oral, IP) E->F G 7. Continued Monitoring (Tumor Volume, Body Weight) F->G H 8. Endpoint: Tumor Excision & Analysis G->H

Materials:

  • Cancer cell line (e.g., HCT-116, A2780)

  • Athymic nude mice (6-8 weeks old)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test compound (this compound) and vehicle

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a mixture of sterile PBS and Matrigel (if used) at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups. Administer the test compound and vehicle according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further pharmacodynamic analysis.[5][6]

Pharmacodynamic Assessment: In Vivo NAD+ Measurement

This protocol describes the quantification of NAD+ levels in tumor tissue to confirm the on-target effect of the NAMPT inhibitor.

Materials:

  • Tumor tissue from xenograft study

  • Liquid nitrogen

  • Homogenizer

  • Perchloric acid (PCA) or other extraction buffers

  • NAD+/NADH quantification kit (commercially available) or HPLC system

  • Spectrophotometer or fluorometer

Procedure:

  • Tissue Collection and Lysis: At specified time points after treatment, euthanize mice and immediately excise tumors. Snap-freeze tumors in liquid nitrogen. Homogenize the frozen tissue in an appropriate extraction buffer (e.g., 0.6 M PCA for NAD+).

  • Extraction: Centrifuge the homogenate and collect the supernatant containing the NAD+ extract. Neutralize the extract with a suitable buffer (e.g., potassium carbonate).

  • Quantification:

    • Enzymatic Cycling Assay: Use a commercial NAD+/NADH assay kit according to the manufacturer's instructions. These assays typically involve an enzymatic cycling reaction that generates a colored or fluorescent product proportional to the amount of NAD+.[7][8]

    • HPLC: For a more quantitative and specific measurement, use reverse-phase high-performance liquid chromatography (HPLC) to separate and quantify NAD+.[9][10]

  • Data Normalization: Normalize NAD+ levels to the total protein concentration of the tissue lysate.

NAD_Measurement_Workflow A 1. Tumor Tissue Homogenization B 2. Acid Extraction (e.g., PCA) A->B C 3. Centrifugation & Supernatant Collection B->C D 4. Neutralization C->D E 5. Quantification (Enzymatic Assay or HPLC) D->E F 6. Data Normalization (to protein concentration) E->F

Conclusion

While direct in vivo data for this compound is currently lacking, its structural similarity to known nicotinamide-based compounds strongly suggests its potential as a NAMPT inhibitor. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to initiate the in vivo validation of this compound. Key to this validation will be demonstrating dose-dependent tumor growth inhibition in relevant xenograft models, correlated with a significant reduction in intratumoral NAD+ levels. Such studies will be crucial in determining the therapeutic potential of this compound for the treatment of cancers dependent on the NAD+ salvage pathway.

References

A Researcher's Guide to Investigating 5-Bromo-N-ethylnicotinamide: Experimental Protocols and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the experimental reproducibility and performance of 5-Bromo-N-ethylnicotinamide. Due to a lack of specific published data on this compound, this guide offers detailed experimental protocols and a comparative analysis with well-characterized alternative compounds to facilitate its evaluation as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP) and Sirtuin 1 (SIRT1) enzymes.

Ensuring Reproducibility: The Foundation of Reliable Research

The reproducibility of in vitro experiments is paramount for the validation of scientific findings and the successful progression of drug discovery pipelines. Key factors influencing reproducibility include the purity and stability of the chemical compounds, the consistency of experimental conditions, and the use of standardized, well-characterized assays.

Compound Characterization: Before initiating any biological assay, it is crucial to confirm the identity and purity of this compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed to verify the chemical structure and assess purity.

Comparative Analysis: Benchmarking Against Known Inhibitors

To ascertain the potential efficacy of this compound, its performance should be benchmarked against established inhibitors of the same target enzymes. This comparative approach provides essential context for interpreting experimental results.

Potential Targets: PARP and SIRT1

Nicotinamide and its derivatives are known to interact with enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor, notably PARP and sirtuin families of enzymes. Therefore, it is plausible that this compound may exhibit inhibitory activity against these targets.

Table 1: Comparison of this compound with Alternative PARP Inhibitors

CompoundTarget(s)Reported IC50 (PARP1)Key Features & Considerations
This compound PARP (putative)Data not availablePotential for novel structure-activity relationships.
OlaparibPARP1, PARP2~1-5 nMOrally bioavailable, approved for clinical use.
RucaparibPARP1, PARP2, PARP3~1.5-7 nMIntravenous and oral formulations, approved for clinical use.
TalazoparibPARP1, PARP2~0.5-1 nMPotent PARP trapping activity.
NicotinamidePARP, SirtuinsMillimolar rangeEndogenous inhibitor, lower potency.

Table 2: Comparison of this compound with Alternative SIRT1 Inhibitors

CompoundTarget(s)Reported IC50 (SIRT1)Key Features & Considerations
This compound SIRT1 (putative)Data not availablePotential for improved selectivity or potency over nicotinamide.
NicotinamideSirtuins, PARP~50-100 µMNatural byproduct of sirtuin activity, feedback inhibitor.
EX-527SIRT1~38-100 nMHighly selective SIRT1 inhibitor.
SirtinolSIRT1, SIRT2~10-60 µMOne of the earlier identified sirtuin inhibitors.
CambinolSIRT1, SIRT2~50-60 µMInduces apoptosis in certain cancer cell lines.

Detailed Experimental Protocols

To ensure the reproducibility of experiments involving this compound, the following detailed protocols for PARP1 and SIRT1 inhibition assays are provided.

Protocol 1: PARP1 Inhibition Assay (Colorimetric)

This protocol is designed to measure the inhibition of PARP1 activity by quantifying the consumption of its substrate, NAD+.

Materials:

  • Recombinant Human PARP1 enzyme

  • This compound and reference inhibitors

  • Activated DNA (e.g., histone-induced)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • NAD+ solution

  • Colorimetric NAD+ Cycling Assay Kit

  • 96-well microplate

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, add the PARP Assay Buffer, activated DNA, and the test compound or vehicle control.

  • Enzyme Addition: Add the PARP1 enzyme to each well, except for the no-enzyme control wells.

  • Reaction Initiation: Start the reaction by adding the NAD+ solution to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a PARP inhibitor (e.g., Olaparib) at a high concentration to all wells.

  • NAD+ Quantification: Determine the amount of remaining NAD+ in each well using a colorimetric NAD+ cycling assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for PARP1 Inhibition Assay

PARP1_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Reaction_Mix Prepare Reaction Mixture (Buffer, Activated DNA) Add_Enzyme Add PARP1 Enzyme Reaction_Mix->Add_Enzyme Add Compound Initiate_Reaction Add NAD+ to Start Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Stop Reaction Incubate->Terminate Quantify_NAD Quantify Remaining NAD+ Terminate->Quantify_NAD Calculate_Inhibition Calculate % Inhibition Quantify_NAD->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the colorimetric PARP1 inhibition assay.

Protocol 2: SIRT1 Inhibition Assay (Fluorogenic)

This protocol measures the deacetylase activity of SIRT1 using a fluorogenic substrate.

Materials:

  • Recombinant Human SIRT1 enzyme

  • This compound and reference inhibitors

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • NAD+ solution

  • Developer solution (containing a protease that cleaves the deacetylated substrate)

  • 96-well black microplate

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a 96-well black plate, add the SIRT1 Assay Buffer and the test compound or vehicle control.

  • Enzyme and Substrate Addition: Add the SIRT1 enzyme and the fluorogenic substrate to each well.

  • Reaction Initiation: Start the reaction by adding the NAD+ solution to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Signal Development: Stop the reaction and initiate signal development by adding the developer solution to each well. Incubate at 37°C for a further period (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of SIRT1 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway of SIRT1 Inhibition

SIRT1_Inhibition_Pathway cluster_sirt1 SIRT1 Activity cluster_inhibitor Inhibition SIRT1 SIRT1 Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Deacetylation NAM Nicotinamide SIRT1->NAM Acetylated_Substrate Acetylated Substrate (e.g., p53, PGC-1α) Acetylated_Substrate->SIRT1 Cellular_Response Altered Cellular Response Deacetylated_Substrate->Cellular_Response NAD NAD+ NAD->SIRT1 Inhibitor This compound (or other inhibitor) Inhibitor->SIRT1 Inhibits

Caption: Simplified signaling pathway of SIRT1 and its inhibition.

By adhering to these detailed protocols and utilizing the provided comparative framework, researchers can systematically and reproducibly evaluate the potential of this compound as a novel enzyme inhibitor. This structured approach will facilitate the generation of reliable data, contributing to a clearer understanding of its biological activity and therapeutic potential.

The Unseen Player: A Guide to Selecting Negative Controls in PARP Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery, particularly in the burgeoning field of Poly(ADP-ribose) polymerase (PARP) inhibitors, the heroes—potent and selective inhibitors—often take center stage. However, the unsung heroes of rigorous scientific inquiry are the negative controls. These seemingly inactive molecules are critical for validating experimental findings, ensuring that observed effects are due to the specific inhibition of the target and not off-target activities or confounding cellular responses. This guide provides a comparative overview of compounds used in PARP inhibitor research, with a focus on the principles of selecting appropriate negative controls.

While the ideal negative control is a structurally similar but biologically inactive analog of the active compound, the availability and characterization of such molecules can be limited. In the absence of a well-defined inactive analog for every potent inhibitor, researchers often turn to compounds with well-documented low potency or those that are historical benchmarks in the field.

This guide will compare the potent and clinically approved PARP inhibitor, Olaparib , with 3-Aminobenzamide (3-AB) , a classic and relatively weak PARP inhibitor often utilized as a control in experimental setups. The direct subject of this guide, 5-Bromo-N-ethylnicotinamide , remains uncharacterized in the scientific literature as a PARP inhibitor or a validated negative control. Despite its structural similarity to the nicotinamide core of NAD+, the substrate for PARP enzymes, no published data currently supports its use as a reliable negative control in PARP-related assays. Therefore, we will proceed with a comparison of well-characterized compounds to illustrate the principles of control selection.

Comparison of PARP Inhibitors for Experimental Design

The selection of an appropriate active compound and a suitable control is paramount for the robust design of experiments investigating the effects of PARP inhibition.

CompoundTarget(s)Potency (IC50)Key Features
Olaparib PARP1, PARP2PARP1: ~5 nM, PARP2: ~1 nM (cell-free assays)[1][2]Highly potent, clinically approved PARP inhibitor. Used extensively in cancer research and therapy.[1][2]
3-Aminobenzamide (3-AB) PARP~30 µM (cell-free), <50 nM in some cell-based assays[3][4][5][6]A first-generation, cell-permeable PARP inhibitor. Less potent than newer inhibitors, it is often used as a benchmark or control.[3][4][5][6]
This compound UnknownNot availableStructurally related to the nicotinamide core of NAD+. Lacks published data on its activity as a PARP inhibitor.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of PARP inhibition is crucial for designing and interpreting experiments. The following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway PARP Signaling Pathway in DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis inhibition leads to in BRCA-deficient cells NAD NAD+ NAD->PAR substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Olaparib Olaparib Olaparib->PARP1 inhibits

Caption: PARP1 activation and inhibition in the DNA damage response.

Experimental_Workflow Workflow for Evaluating PARP Inhibitors cluster_0 In Vitro Assays cluster_1 Cell-Based Models Enzyme_Assay PARP Enzyme Activity Assay Analysis Data Analysis and IC50 Determination Enzyme_Assay->Analysis Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Viability->Analysis Western_Blot Western Blot for PAR levels Western_Blot->Analysis Cell_Culture Cancer Cell Lines (BRCA-proficient and -deficient) Treatment Treat with: - Vehicle Control - Negative Control (e.g., 3-AB) - Active Inhibitor (e.g., Olaparib) Cell_Culture->Treatment Treatment->Enzyme_Assay Treatment->Cell_Viability Treatment->Western_Blot

Caption: A generalized workflow for the preclinical evaluation of PARP inhibitors.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of reliable scientific data. Below are methodologies for key experiments used to characterize PARP inhibitors.

PARP Enzyme Activity Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (for PARP activation)

  • Test compounds (Olaparib, 3-Aminobenzamide)

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of Olaparib and 3-Aminobenzamide in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compounds or vehicle.

  • Enzyme Addition: Add recombinant PARP1 to each well to initiate the reaction.

  • Substrate Addition: Add biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

  • Signal Generation: After another wash step, add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Analysis: The luminescent signal is proportional to PARP activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., BRCA1-deficient and BRCA1-proficient)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (Olaparib, 3-Aminobenzamide)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Olaparib and 3-Aminobenzamide. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.

  • Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion

The rigorous evaluation of PARP inhibitors necessitates the use of well-characterized positive and negative controls. While the ideal structurally similar, inactive analog for every potent inhibitor may not be available, compounds like 3-Aminobenzamide serve as valuable tools for establishing baseline PARP inhibition and ensuring the specificity of observed effects. The absence of published data on the biological activity of this compound precludes its current use as a reliable negative control in PARP inhibitor research. Researchers are encouraged to use established controls like 3-AB and to thoroughly characterize any novel potential negative control compounds before their use in definitive experiments. This commitment to robust experimental design is essential for advancing our understanding of PARP biology and developing effective cancer therapies.

References

Assessing the Specificity of 5-Bromo-N-ethylnicotinamide's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential biological effects of 5-Bromo-N-ethylnicotinamide. Due to a lack of direct experimental data on this specific compound in the public domain, this analysis is based on structurally related nicotinamide derivatives. The information herein is intended to guide future research and experimental design for the evaluation of this compound's specificity and mechanism of action.

Executive Summary

This compound belongs to the nicotinamide family, a class of compounds with diverse biological activities. While direct studies on this specific molecule are not currently available, research on analogous compounds suggests potential therapeutic applications ranging from antimicrobial to anticancer activities. This guide explores these potential activities and outlines the experimental frameworks required to validate them and assess the specificity of this compound.

Comparative Analysis of Potential Biological Targets

Based on the activities of structurally similar compounds, this compound could potentially interact with several biological targets. The following table summarizes the known activities of related nicotinamide derivatives, which serve as a basis for hypothesizing the potential effects of this compound.

CompoundBiological Target/EffectReported Potency (IC50)Potential Therapeutic Area
5-Bromo-N-methylnicotinamide Nicotinamidase InhibitionData not availableAntimicrobial[1]
5-Bromo-N-(4-chlorophenylsulfonyl)nicotinamide EGFR Tyrosine Kinase Inhibition0.09 µMAnticancer[2]
Nicotinamide Derivatives (General) Nicotinamide N-methyltransferase (NNMT) InhibitionVariesMetabolic Diseases, Cancer[3]

Postulated Signaling Pathways

To understand the potential downstream effects of this compound, it is useful to visualize the signaling pathways associated with its hypothesized targets.

EGFR_Signaling_Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

NNMT_Signaling_Pathway This compound This compound NNMT NNMT This compound->NNMT Inhibition Methylnicotinamide Methylnicotinamide NNMT->Methylnicotinamide S-adenosylhomocysteine S-adenosylhomocysteine NNMT->S-adenosylhomocysteine Nicotinamide Nicotinamide Nicotinamide->NNMT S-adenosylmethionine S-adenosylmethionine S-adenosylmethionine->NNMT Metabolic Regulation Metabolic Regulation Methylnicotinamide->Metabolic Regulation

Caption: Postulated inhibition of Nicotinamide N-methyltransferase (NNMT) by this compound.

Experimental Protocols for Specificity Assessment

To rigorously assess the biological specificity of this compound, a multi-tiered experimental approach is recommended.

Primary Target Engagement Assays

This initial phase aims to confirm the direct interaction of the compound with its hypothesized targets.

Experimental Workflow:

Target_Engagement_Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Isothermal Titration Calorimetry Isothermal Titration Calorimetry Compound Synthesis->Isothermal Titration Calorimetry Surface Plasmon Resonance Surface Plasmon Resonance Compound Synthesis->Surface Plasmon Resonance Data Analysis Data Analysis Biochemical Assays->Data Analysis Isothermal Titration Calorimetry->Data Analysis Surface Plasmon Resonance->Data Analysis End End Data Analysis->End

Caption: Workflow for primary target engagement validation.

Methodology:

  • Enzymatic Assays:

    • Objective: To quantify the inhibitory activity of this compound against purified enzymes (e.g., EGFR, NNMT, nicotinamidase).

    • Protocol:

      • Recombinant human enzymes are incubated with varying concentrations of this compound.

      • A substrate for the enzyme (e.g., ATP for kinases, nicotinamide for NNMT) is added to initiate the reaction.

      • The reaction progress is monitored using a suitable detection method (e.g., fluorescence, luminescence, absorbance).

      • IC50 values are calculated from the dose-response curves.

  • Biophysical Assays (Surface Plasmon Resonance - SPR):

    • Objective: To measure the binding affinity and kinetics of this compound to its target proteins.

    • Protocol:

      • The target protein is immobilized on a sensor chip.

      • A solution containing this compound is flowed over the chip surface.

      • The binding and dissociation of the compound are monitored in real-time by detecting changes in the refractive index.

      • Association (ka), dissociation (kd), and equilibrium dissociation (KD) constants are determined.

Cellular Assays for On-Target and Off-Target Effects

This phase assesses the compound's activity in a biological context and begins to probe its specificity.

Methodology:

  • Cell-Based Target Inhibition Assays:

    • Objective: To confirm that this compound can inhibit its target in a cellular environment.

    • Protocol (Example: EGFR):

      • Cancer cell lines overexpressing EGFR (e.g., A431) are treated with a range of this compound concentrations.

      • Cells are stimulated with EGF to activate the EGFR pathway.

      • Cell lysates are analyzed by Western blotting to measure the phosphorylation status of EGFR and downstream signaling proteins (e.g., Akt, ERK).

  • Broad Kinase Panel Screening:

    • Objective: To assess the selectivity of this compound against a wide range of kinases.

    • Protocol:

      • The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred purified kinases.

      • The percentage of inhibition for each kinase is determined.

      • This provides a selectivity profile and identifies potential off-target kinases.

  • Cell Viability and Proliferation Assays:

    • Objective: To determine the cytotoxic or anti-proliferative effects of the compound on various cell lines.

    • Protocol:

      • A panel of cancer and non-cancerous cell lines are treated with increasing concentrations of this compound.

      • Cell viability is measured after a set incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.

      • GI50 (concentration for 50% growth inhibition) values are calculated.

Conclusion

While the biological profile of this compound is yet to be experimentally defined, the activities of its structural analogs provide a rational basis for initiating a research program. The proposed experimental workflows offer a comprehensive strategy to elucidate its primary biological targets, assess its specificity, and uncover its therapeutic potential. Rigorous and systematic evaluation, as outlined in this guide, will be crucial in determining the future trajectory of this compound in drug discovery and development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Bromo-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromo-N-ethylnicotinamide, ensuring a secure laboratory environment and adherence to regulatory standards.

Hazard and Safety Overview

Before initiating any disposal protocol, it is crucial to be fully aware of the hazards associated with this compound. This information, summarized from safety data sheets, dictates the necessary precautions.

Hazard InformationPrecautionary Measures
GHS Pictogram GHS07 (Warning)[1]
Hazard Statements H302: Harmful if swallowed[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE) Chemical-impermeable gloves, tightly fitting safety goggles, and appropriate respiratory protection.[2][3]
Handling Precautions Use in a well-ventilated area or fume hood. Avoid dust formation and contact with skin and eyes.[2][3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

1. Waste Collection and Storage:

  • Solid Waste: Carefully collect any solid this compound waste, including contaminated items like weighing paper or personal protective equipment.

  • Container: Place the waste into a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label should prominently display "Waste this compound" along with the appropriate hazard symbols.

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated area, segregated from incompatible materials.

2. Licensed Disposal:

  • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Important: Do not discharge this compound or its containers into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]

3. Contaminated Packaging:

  • Containers that held this compound should be triple-rinsed (or the equivalent).[2]

  • The rinsed containers can then be offered for recycling or reconditioning.[2]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[2]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and wear the prescribed personal protective equipment, including chemical-impermeable gloves and eye protection.[2] Avoid breathing dust, mist, gas, or vapors.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]

  • Cleanup: For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.

  • Ignition Sources: Remove all sources of ignition from the spill area.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (Solid Residue/Contaminated Items) B Collect in Labeled, Sealed Container A->B C Store in Designated Cool, Dry, Ventilated Area B->C D Arrange for Pickup by Licensed Waste Disposal Service C->D E Disposal Method D->E F Controlled Incineration or Chemical Destruction Plant E->F G Contaminated Packaging H Triple Rinse Container G->H I Recycle/Recondition or Puncture and Dispose H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Bromo-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is fundamental to laboratory safety and experimental success. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 5-Bromo-N-ethylnicotinamide.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.[1][2][3][4][5] The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles/ShieldChemical splash-resistant safety goggles with side shields are required.[2][3][4][5] A face shield may be necessary for splash risks.[3]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[6] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.[6] For larger quantities or splash risks, impervious clothing may be necessary.
Respiratory Protection RespiratorA NIOSH-approved respirator is necessary if ventilation is inadequate or if dust is generated.[2][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.

1. Preparation:

  • Thoroughly read the Safety Data Sheet (SDS) for this compound before commencing any work.

  • Ensure that a properly functioning chemical fume hood is available and in use.[6]

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before starting the experiment.

2. Weighing and Aliquoting:

  • Perform all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation exposure.[6]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • Close the container tightly after use to prevent contamination and exposure.

3. Dissolution (if applicable):

  • If preparing a solution, add the solid this compound to the solvent slowly and with stirring to avoid splashing.

  • Ensure the chosen solvent is compatible with the compound and the experimental procedure.

4. Post-Handling:

  • Thoroughly clean the work area and any equipment used.

  • Wash hands and any exposed skin with soap and water after handling the compound.

  • Remove and properly store or dispose of contaminated PPE.

Handling_Workflow General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Read SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 handling1 Don Appropriate PPE prep3->handling1 handling2 Weigh Compound in Fume Hood handling1->handling2 handling3 Prepare Solution (if needed) handling2->handling3 post1 Clean Work Area & Equipment handling3->post1 post2 Dispose of Waste Properly post1->post2 post3 Doff PPE & Wash Hands post2->post3

General workflow for handling the chemical.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

Disposal Method:

  • The recommended method of disposal is through a licensed chemical destruction facility via incineration.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

  • Contaminated containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Disposal_Plan Disposal Plan for this compound start Waste Generated collect Collect in Labeled Hazardous Waste Container start->collect store Store in a Designated Secure Area collect->store contact Contact EHS for Pickup store->contact dispose Dispose via Licensed Facility (Incineration) contact->dispose

Step-by-step chemical disposal plan.

Experimental Protocol: Generic Procedure for Use in a Reaction

The following is a generalized protocol for the use of a solid reagent like this compound in a chemical reaction. Specific quantities, solvents, and reaction conditions will vary based on the specific experiment.

StepProcedure
1Set up a clean, dry reaction vessel (e.g., round-bottom flask) with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.
2Add the appropriate solvent to the reaction vessel.
3In the fume hood, accurately weigh the required amount of this compound and add it to the reaction vessel.
4Add any other reagents to the reaction mixture as required by the specific protocol.
5Stir the reaction mixture at the designated temperature for the specified amount of time, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
6Upon completion, quench the reaction appropriately and proceed with the work-up and purification of the product.
7Collect all waste generated during the reaction and work-up in a designated hazardous waste container for proper disposal.

Biological Context: Potential Role in NAD+ Metabolism

While specific signaling pathways for this compound are not extensively documented, as a derivative of nicotinamide, it is likely to be involved in the NAD+ salvage pathway.[8][9][10][11][12] This pathway is crucial for maintaining the cellular pool of NAD+, a vital coenzyme in redox reactions and a substrate for various signaling enzymes.

NAD_Salvage_Pathway Generalized NAD+ Salvage Pathway Compound This compound (or other Nicotinamide Derivatives) NAM Nicotinamide (NAM) Compound->NAM Potential Conversion NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD NMNAT Enzymes NAD+ Consuming Enzymes (e.g., PARPs, Sirtuins) NAD->Enzymes Enzymes->NAM Release

Potential entry into the NAD+ salvage pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.